molecular formula C13H18N2O B1385796 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 869945-53-9

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B1385796
CAS No.: 869945-53-9
M. Wt: 218.29 g/mol
InChI Key: IEOAXJIIKLUJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine (Catalog No. F2189-0233) is a chemical compound with the molecular formula C13H18N2O . This tetrahydroquinoline (THQ) derivative is intended for research use only and is not intended for diagnostic or therapeutic uses. The core tetrahydroquinoline structure is a privileged scaffold in medicinal chemistry, known for its relevance in central nervous system (CNS) drug discovery . Scientific literature indicates that N-acylation of the tetrahydroquinoline core, as seen in this compound, is a critical modification that can significantly influence a molecule's binding affinity and functional activity at biological targets. Research on analogous compounds has shown that such substitutions can enhance binding to opioid receptors, particularly increasing affinity for the δ-opioid receptor (DOR) while maintaining activity at the μ-opioid receptor (MOR) . This makes related THQ derivatives valuable tools for neuroscientists and pharmacologists studying pain pathways, with the aim of developing novel analgesics that may have reduced side effects like tolerance and dependence compared to classical opioids . The specific structural features of this compound—a tetrahydroquinoline core, an isobutyryl group on the ring nitrogen, and an amine group at the 6-position—make it a versatile building block for further chemical exploration and SAR (Structure-Activity Relationship) studies in pharmaceutical research. Researchers can utilize this compound in the synthesis of more complex molecules or in biochemical screening assays to probe its mechanism of action and potential research applications. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-8-11(14)5-6-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOAXJIIKLUJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused framework for the complete structural elucidation of the novel compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine. As a Senior Application Scientist, the following narrative synthesizes established analytical principles with practical, field-proven insights to guide researchers through a logical and self-validating workflow. The methodologies described herein are designed to unambiguously determine the molecular structure, connectivity, and stereochemistry of the target compound.

Introduction: The Significance of Structural Clarity

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged core in medicinal chemistry, appearing in a wide array of synthetic pharmaceuticals, including antiarrhythmic, schistosomicidal, and antiviral agents.[1] The introduction of an isobutyryl group at the 1-position and an amine group at the 6-position of this scaffold suggests potential for novel biological activity, making its precise structural characterization a critical first step in any drug discovery or development pipeline. An unambiguous structural assignment is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and meeting regulatory requirements.

This guide will detail a multi-technique approach, leveraging the strengths of mass spectrometry (MS) for molecular weight determination and fragmentation analysis, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments for detailed connectivity mapping.[2][3][4] Finally, the potential for X-ray crystallography to determine the absolute configuration will be discussed.

The Strategic Workflow: A Phased Approach to Elucidation

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_confirmation Structure Confirmation Synthesis Synthesis & Purification HRMS High-Resolution MS (HRMS) Determine Molecular Formula Synthesis->HRMS MSMS Tandem MS (MS/MS) Initial Fragmentation Analysis HRMS->MSMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Identify Functional Groups & Proton/Carbon Environments MSMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Final_Structure Proposed Structure NMR_2D->Final_Structure XRay X-ray Crystallography (Optional) Absolute Configuration Final_Structure->XRay If chiral & crystalline

Caption: A strategic workflow for the structural elucidation of a novel compound.

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry serves as the initial analytical technique to determine the molecular weight and elemental composition of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary objective of HRMS is to obtain a highly accurate mass measurement of the molecular ion. This precision allows for the determination of a unique elemental formula, significantly constraining the number of possible structures.

Protocol:

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Analysis Mode: Perform the analysis in positive ion mode, as the amine and amide functionalities are readily protonated.[5]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The expected protonated molecule [M+H]⁺ for C₁₃H₁₈N₂O would have a theoretical exact mass of 219.1497.

Tandem Mass Spectrometry (MS/MS)

Causality: MS/MS experiments provide crucial information about the compound's substructures by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.[6] The fragmentation pattern can reveal the presence of the isobutyryl group and the tetrahydroquinoline core.

Protocol:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 219.15) in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collision with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Daughter Ion Scan: Scan for the resulting fragment ions in the second stage of the mass spectrometer.

Expected Fragmentation: The N-acyl bond is a likely point of cleavage. Key expected fragments would include the loss of the isobutyryl group or cleavage within the tetrahydroquinoline ring.[7]

Fragment Ion (m/z)Proposed Structure/Loss
147.0917[M+H - C₄H₇O]⁺ (Loss of isobutyryl group)
71.0502[C₄H₇O]⁺ (Isobutyryl cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[4][8]

1D NMR: The Foundational Spectra

¹H NMR: Provides information on the number of different types of protons and their neighboring protons. ¹³C NMR & DEPT-135: Identifies the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[9]

  • Acquisition: Acquire spectra on a spectrometer with a field strength of at least 400 MHz.

  • Data Processing: Fourier transform the raw data, phase and baseline correct the spectra, and calibrate the chemical shifts to the residual solvent peak.

Exemplary ¹H and ¹³C NMR Data Interpretation:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityIntegration
Isobutyryl CH(CH₃)₂~2.8-3.2~35Septet1H
Isobutyryl CH(CH₃ )₂~1.1-1.3~20Doublet6H
Isobutyryl C =O-~176--
THQ C2-H₂ ~3.6-3.8~42Triplet2H
THQ C3-H₂ ~1.9-2.1~27Multiplet2H
THQ C4-H₂ ~2.7-2.9~28Triplet2H
Aromatic H ~6.5-7.5~115-145Various3H
Amine NH₂ Broad singlet-Singlet2H

Note: Chemical shifts are estimations based on known values for similar structures and are subject to the specific electronic environment of the molecule.[10][11]

2D NMR: Building the Molecular Framework

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[12]

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the spin systems of the tetrahydroquinoline ring's aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of carbon signals.[13]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the different fragments of the molecule, such as linking the isobutyryl group to the nitrogen of the tetrahydroquinoline ring.

nmr_connectivity cluster_isobutyryl Isobutyryl Group cluster_thq Tetrahydroquinoline Core CH3_a CH₃ (δ ~1.2) CH CH (δ ~3.0) CH3_a->CH CO C=O (δ ~176) CH3_a->CO HMBC CH->CO HMBC CH3_b CH₃ (δ ~1.2) CH3_b->CH C2H2 C2-H₂ (δ ~3.7) CO->C2H2 HMBC N1 N1 C3H2 C3-H₂ (δ ~2.0) C2H2->C3H2 C4H2 C4-H₂ (δ ~2.8) C3H2->C4H2 Aromatic Aromatic Ring (C5-C8a) C4H2->Aromatic

Caption: Key 2D NMR correlations for structure assembly.

HMBC Protocol:

  • Instrument Setup: Use the same sample as for other NMR experiments.

  • Acquisition Parameters: Employ a standard HMBC pulse sequence. The long-range coupling delay (typically optimized for J = 8-10 Hz) is a critical parameter.

  • Analysis: Look for key correlations:

    • From the isobutyryl CH proton to the carbonyl carbon.

    • From the C2 protons of the tetrahydroquinoline ring to the carbonyl carbon, which definitively places the isobutyryl group on the nitrogen (N1).

    • From the C4 protons to the aromatic carbons, confirming the fusion of the aliphatic and aromatic rings.

Absolute Configuration: The Final Frontier (Optional)

If the synthesis of this compound is asymmetric or if it is isolated as a single enantiomer, determining its absolute configuration is necessary.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration, provided a suitable single crystal can be grown.[14][15] The method relies on the anomalous scattering of X-rays by atoms in a non-centrosymmetric crystal lattice.[15]

Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This often requires screening various solvents and crystallization conditions.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the structure using direct methods or Patterson methods and refine the model against the collected data. The absolute structure parameter (e.g., Flack parameter) will indicate the correctness of the assigned absolute configuration.[16]

Conclusion: A Validated Structure

By systematically applying the workflow and methodologies outlined in this guide, a researcher can confidently elucidate the structure of this compound. The integration of data from HRMS, MS/MS, and a comprehensive suite of 1D and 2D NMR experiments provides a self-validating system where each piece of evidence supports the others, culminating in an unambiguous structural assignment. This foundational knowledge is the critical launchpad for all further research and development efforts.

References

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives . ResearchGate. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 . PubChem. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 . PubChem. Available at: [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy . Journal of Computer Aided Chemistry. Available at: [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 . The Journal of Organic Chemistry. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . YouTube. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis . MDPI. Available at: [Link]

  • Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization . PubMed. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry . UAB. Available at: [Link]

  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment . RSC Publishing. Available at: [Link]

  • Vibrational analysis of isopropyl nitrate and isobutyl nitrate . ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. Available at: [Link]

  • Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes . American Chemical Society. Available at: [Link]

  • Isobutyryl-CoA | C25H42N7O17P3S | CID 3036931 . PubChem. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures . ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation Mechanisms . YouTube. Available at: [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines . MDPI. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . University of Aveiro. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati . TSI Journals. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . Boffin Access. Available at: [Link]

  • Absolute configuration of complex chiral molecules . Spark904. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . PubMed Central. Available at: [Link]

  • Quinoline and Isoquinoline: structure elucidation . CUTM Courseware. Available at: [Link]

  • How to get absolute configuration of organic chemistry? . ResearchGate. Available at: [Link]

  • (PDF) Theoretical NMR correlations based Structure Discussion . ResearchGate. Available at: [Link]

  • Proposed fragmentation pathways for the major product ions observed in... . ResearchGate. Available at: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations . MDPI. Available at: [Link]

  • Solutions to: Problems for Organic Structure Analysis Professor Marcel Jaspars . University of Aberdeen. Available at: [Link]

  • Isobutyrylglycine | C6H11NO3 | CID 10855600 . PubChem. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra . Chemistry LibreTexts. Available at: [Link]

  • Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes . ACS Publications. Available at: [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy . YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to Investigating the Therapeutic Targets of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quinoline and tetrahydroquinoline scaffolds are foundational in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic impact.[1][2] This guide is designed for researchers, scientists, and drug development professionals embarking on the investigation of a novel compound, 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine. As this molecule is not extensively characterized in existing literature, this document will serve as a comprehensive roadmap for its systematic evaluation, from initial hypothesis generation to mechanistic elucidation. We will explore the causal logic behind experimental choices, ensuring a self-validating approach to target identification and validation.

Introduction to the Investigational Compound and its Rationale

The core structure, a 1,2,3,4-tetrahydroquinoline, is a privileged scaffold in drug discovery.[3] Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) have demonstrated a wide array of biological activities, including neuroprotective, anticonvulsant, antitumor, and anti-inflammatory properties.[4][5] The rationale for investigating this compound is built upon this chemical precedent. The isobutyryl group at the 1-position and the amine at the 6-position introduce unique electronic and steric features that could confer novel pharmacology. This guide will provide the strategic and methodological framework to uncover the therapeutic potential of this new chemical entity.

Hypothesized Potential Therapeutic Targets

Based on the extensive literature on quinoline and tetrahydroisoquinoline derivatives, we can formulate a set of primary hypotheses for the potential molecular targets of this compound.

  • Neuromodulatory Targets: Many THIQ derivatives are known to interact with the central nervous system.

    • Dopamine Receptors: Antagonism at dopamine D2 receptors is a known activity of some THIQ derivatives.[6][7]

    • Glutamate Receptors: Antagonism of NMDA and AMPA/kainate receptors has been observed, suggesting a role in neuroprotection.[8]

    • Monoamine Oxidase (MAO): Inhibition of MAO is another mechanism associated with the neuroprotective effects of related compounds.[9]

  • Oncogenic and Inflammatory Targets: The broader class of quinoline derivatives is rich in compounds targeting pathways in cancer and inflammation.[10][11]

    • Protein Kinases: Many quinoline-based molecules are potent kinase inhibitors, a cornerstone of modern oncology.[10]

    • DNA Synthesis and Repair Enzymes: Some quinoline derivatives exert their effects by interfering with DNA replication and repair processes.[1]

  • Enzymes Involved in Oxidative Stress: The antioxidant properties of some related compounds suggest potential interaction with enzymes that regulate cellular redox states.[12]

The following sections will outline a phased experimental approach to systematically test these hypotheses.

Phase 1: Initial Target Class Screening

The initial phase is designed to be a broad, yet efficient, screening cascade to identify the most probable class of therapeutic targets. This is a crucial step to focus resources on the most promising avenues.

Rationale for Initial Assays

A panel of well-established in vitro assays will be employed to rapidly assess the compound's activity against major target families. This approach maximizes the initial data output while conserving the amount of the novel compound required.

Experimental Protocols

Protocol 3.2.1: Receptor Binding Assay Panel

  • Objective: To determine if the compound binds to a range of common CNS receptors.

  • Methodology:

    • Utilize a commercial radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP panel).

    • Screen this compound at a concentration of 10 µM against a panel of at least 40 common GPCRs, ion channels, and transporters.

    • Include dopamine (D1, D2, D3, D4), serotonin, adrenergic, glutamate, and GABA receptors in the panel.

    • Primary endpoint is the percent inhibition of radioligand binding. A threshold of >50% inhibition is typically considered a "hit."

Protocol 3.2.2: Kinase Inhibition Assay Panel

  • Objective: To assess the compound's potential as a kinase inhibitor.

  • Methodology:

    • Employ a commercial kinase profiling service (e.g., Reaction Biology, KinomeScan).

    • Screen the compound at 10 µM against a broad panel of human kinases (e.g., >400 kinases).

    • The assay typically measures the amount of ATP remaining after the kinase reaction, with a decrease in ATP indicating kinase activity.

    • Primary endpoint is the percent inhibition of kinase activity. A threshold of >70% inhibition often warrants further investigation.

Protocol 3.2.3: General Enzyme Inhibition and Antioxidant Assays

  • Objective: To evaluate inhibitory activity against other key enzyme classes and to assess antioxidant potential.

  • Methodology:

    • MAO-Glo Assay (Promega):

      • Reconstitute MAO-A and MAO-B enzymes and substrate according to the manufacturer's protocol.

      • Incubate the enzymes with a range of concentrations of the test compound (e.g., 0.01 to 100 µM).

      • Add the MAO substrate and incubate.

      • Add the Luciferin Detection Reagent and measure luminescence. A decrease in luminescence indicates MAO inhibition.

    • DPPH Radical Scavenging Assay:

      • Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

      • Add various concentrations of the test compound.

      • Measure the absorbance at 517 nm after 30 minutes. A decrease in absorbance indicates radical scavenging activity.

Hypothetical Data Presentation

The results from Phase 1 can be effectively summarized in tables for clear interpretation.

Table 1: Illustrative Results from Receptor Binding Screen

Target% Inhibition at 10 µM
Dopamine D285%
Dopamine D362%
Serotonin 5-HT2A15%
Adrenergic α18%
... (other targets)<10%

Table 2: Illustrative Top Hits from Kinase Inhibition Screen

Kinase% Inhibition at 10 µM
EGFR92%
VEGFR288%
SRC45%
... (other kinases)<30%

Table 3: Illustrative Results from Enzyme and Antioxidant Assays

AssayIC50 (µM)
MAO-A Inhibition> 100
MAO-B Inhibition8.7
DPPH Scavenging25.4

Phase 2: Specific Target Identification and Validation

Assuming the initial screen yielded hits (as in our hypothetical data), the next phase is to confirm these interactions and identify the specific protein targets with high confidence.

Rationale for Target Deconvolution

While panel screens are informative, they can sometimes produce false positives or may not identify the highest affinity target. Orthogonal, unbiased methods are necessary for confident target identification.

Experimental Protocols

Protocol 4.2.1: Affinity Chromatography-Mass Spectrometry

  • Objective: To physically isolate binding partners of the compound from a complex biological sample.

  • Methodology:

    • Immobilization: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., SH-SY5Y neuroblastoma cells for neurological targets, or A549 lung cancer cells for oncology targets).

    • Affinity Pulldown:

      • Incubate the lysate with the compound-conjugated beads.

      • Wash the beads extensively to remove non-specific binders.

      • Elute the bound proteins, either by competition with an excess of the free compound or by using a denaturing elution buffer.

    • Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify them.

Protocol 4.2.2: Proteome-Wide Thermal Shift Assay (CETSA)

  • Objective: To identify protein targets based on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Methodology:

    • Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control.

    • Heating: Heat aliquots of the treated samples to a range of different temperatures.

    • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analysis: Analyze the soluble protein fraction from each temperature point by quantitative mass spectrometry (e.g., ITRAQ or TMT labeling).

    • Data Interpretation: Proteins that are stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle control.

Visualization of Experimental Workflow

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Compound Compound with Linker Immobilize Immobilize Compound on Beads Compound->Immobilize Beads Sepharose Beads Beads->Immobilize Lysate Cell Lysate Incubate Incubate Beads with Lysate Lysate->Incubate Immobilize->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Identify Identify Proteins LCMS->Identify

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Phase 3: Elucidation of Mechanism of Action

Once a high-confidence target is identified (e.g., Dopamine D2 receptor from our hypothetical data), the next step is to understand the functional consequences of the compound binding to this target in a cellular context.

Rationale for Cell-Based Assays

Cell-based assays are critical for validating that the interaction observed in biochemical or biophysical assays translates into a measurable biological effect. They help to determine if the compound is an agonist, antagonist, or has some other modulatory effect.

Experimental Protocols

Protocol 5.2.1: cAMP Assay for GPCRs

  • Objective: To determine the functional effect of the compound on the Dopamine D2 receptor, a Gi-coupled GPCR.

  • Methodology:

    • Use a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-D2 or HEK-D2).

    • Antagonist Mode:

      • Pre-treat the cells with a range of concentrations of the test compound.

      • Stimulate the cells with a known D2 agonist (e.g., quinpirole) at its EC80 concentration.

      • Measure the intracellular cAMP levels using a suitable kit (e.g., LANCE Ultra cAMP kit, PerkinElmer). An antagonist will block the quinpirole-induced decrease in cAMP.

    • Agonist Mode:

      • Treat the cells with a range of concentrations of the test compound alone.

      • Measure the intracellular cAMP levels. An agonist would cause a dose-dependent decrease in cAMP.

Protocol 5.2.2: Downstream Signaling Pathway Analysis (Western Blot)

  • Objective: To investigate the effect of the compound on signaling pathways downstream of the target.

  • Methodology:

    • Treat the appropriate cell line with the compound at various concentrations and for different time points.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-Akt for kinase pathways; phospho-CREB for GPCR pathways).

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Detect the proteins using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

Visualization of a Potential Signaling Pathway

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Compound Investigational Compound Compound->D2R Antagonist? Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB p-CREB PKA->CREB phosphorylates

Caption: Hypothesized D2 Receptor Signaling Pathway.

Data Interpretation and Future Directions

The culmination of these phases of research will provide a detailed profile of the novel compound.

  • Interpretation: If the hypothetical data were borne out, we would conclude that this compound is a potent Dopamine D2 receptor antagonist with additional, weaker activity as a MAO-B inhibitor and an EGFR/VEGFR2 kinase inhibitor. The primary mechanism of action in a neuronal context would likely be through modulation of dopaminergic signaling.

  • Future Directions:

    • Lead Optimization: Medicinal chemistry efforts would be initiated to improve potency and selectivity for the desired target (e.g., D2 receptor) while reducing off-target activities.

    • In Vivo Studies: The compound would be advanced into animal models of diseases where D2 receptor antagonism is a validated therapeutic strategy (e.g., psychosis, certain types of cancer).

    • ADME/Tox Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity would be required.

This structured, hypothesis-driven approach provides a robust framework for the efficient and effective characterization of novel chemical entities, paving the way for their potential development as next-generation therapeutics.

References

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. Neurotoxicity research, 25(1), 1–12. [Link][8][9][13]

  • El-Sayed, M. A., Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Mabkhot, Y. N. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Molecules, 25(24), 5949. [Link][2]

  • Kaur, M., Singh, M., & Chadha, N. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 65-80. [Link][4][5]

  • Mihaylova, D., Getova, D., & Doytchinova, I. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(11), 2977. [Link][6][7]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem. Retrieved from [Link][3]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link][11]

  • Patel, K., & Khan, I. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link][1]

  • Saleh, A., Al-Salem, H. S., El-Awady, R., & El-Subbagh, H. I. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link][10]

  • Vasile, C., Baiceanu, E., Luta, I., & Neagu, A. (2021). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules, 26(11), 3163. [Link][12]

  • Yadav, D., & Kumar, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(44), 30972-30993. [Link][14]

Sources

Spectroscopic Characterization of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals.[1] Its derivatives have shown a wide range of biological activities, including antiarrhythmic, schistosomicidal, and antiviral properties.[1] The addition of an isobutyryl group at the 1-position and an amine at the 6-position creates a unique molecule with potential for further functionalization and biological screening. Accurate structural confirmation through spectroscopic methods is a critical first step in the development of any new compound.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for a small, relatively volatile molecule like 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine would be Electron Ionization (EI) mass spectrometry.

  • Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion leads to characteristic fragmentation, providing a unique fingerprint of the molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

The choice of EI is based on its ability to produce detailed fragmentation patterns that are highly reproducible and useful for structural elucidation.

Expected Molecular Ion and Fragmentation

The molecular formula for this compound is C13H18N2O. The calculated monoisotopic mass is 218.1419 g/mol . Therefore, the molecular ion peak (M•+) is expected at m/z 218.

The fragmentation of N-acylated amines is well-documented.[2][3] A key fragmentation pathway for this compound is predicted to be alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[2][3] In the case of this compound, this would involve the cleavage of the isobutyryl group. Another important fragmentation pathway for N-benzyltetrahydroquinolines involves the cleavage of the C-N bond.[4]

Predicted Fragmentation Pathway

G M [C13H18N2O]+• m/z = 218 F1 [C9H11N2]+• m/z = 147 M->F1 - C4H7O F2 [C4H7O]+ m/z = 71 M->F2 - C9H11N2 F3 [C3H7]+ m/z = 43 F2->F3 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Table 1: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed Fragment StructureNotes
218[C13H18N2O]+•Molecular Ion (M•+)
147[C9H11N2]+•Loss of the isobutyryl group
71[C4H7O]+Isobutyryl cation
43[C3H7]+Isopropyl cation from the isobutyryl group

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns in 1H and 13C NMR spectra, the precise connectivity of atoms can be determined.

Experimental Protocol: 1H and 13C NMR
  • Sample Preparation: A ~5-10 mg sample of this compound would be dissolved in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition: 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used to obtain one-dimensional spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed.

The choice of solvent is crucial; CDCl3 is a good first choice for many organic molecules, but if the compound has limited solubility or if exchangeable protons (like the amine N-H) are of particular interest, DMSO-d6 would be used.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the protons of the tetrahydroquinoline ring, and the protons of the isobutyryl group. The chemical shifts are influenced by the electronic environment of each proton.[5][6]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0d1HH-5Aromatic proton ortho to the amine group.
~ 6.6dd1HH-7Aromatic proton meta to the amine and ortho to the tetrahydroquinoline ring.
~ 6.5d1HH-8Aromatic proton meta to the amine group.
~ 3.8t2HH-2Methylene protons adjacent to the nitrogen of the tetrahydroquinoline ring.
~ 3.5s (broad)2H-NH₂Amine protons, signal may be broad and exchangeable.
~ 2.8t2HH-4Methylene protons benzylic to the aromatic ring.
~ 2.7septet1HCH (isobutyryl)Methine proton of the isobutyryl group, split by six methyl protons.
~ 1.9m2HH-3Methylene protons of the tetrahydroquinoline ring.
~ 1.1d6HCH₃ (isobutyryl)Two equivalent methyl groups of the isobutyryl group, split by the methine proton.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 13 carbon atoms in the molecule (with some equivalency in the isobutyryl methyl groups).

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 176C=OCarbonyl carbon of the isobutyryl group.
~ 145C-6Aromatic carbon attached to the amine group.
~ 140C-4aQuaternary aromatic carbon.
~ 128C-8aQuaternary aromatic carbon.
~ 125C-5Aromatic CH.
~ 118C-7Aromatic CH.
~ 115C-8Aromatic CH.
~ 45C-2Methylene carbon adjacent to the nitrogen.
~ 35CH (isobutyryl)Methine carbon of the isobutyryl group.
~ 28C-4Benzylic methylene carbon.
~ 25C-3Methylene carbon.
~ 20CH₃ (isobutyryl)Two equivalent methyl carbons.

Predicted ¹H-¹H COSY Correlations

A COSY spectrum would be instrumental in confirming the assignments of the protons in the tetrahydroquinoline ring.

G H2 H-2 (~3.8 ppm) H3 H-3 (~1.9 ppm) H2->H3 H4 H-4 (~2.8 ppm) H3->H4 H5 H-5 (~7.0 ppm) H7 H-7 (~6.6 ppm) H5->H7 H8 H-8 (~6.5 ppm) H7->H8 CH_iso CH-iso (~2.7 ppm) CH3_iso CH3-iso (~1.1 ppm) CH_iso->CH3_iso

Caption: Predicted key ¹H-¹H COSY correlations for this compound.

Conclusion

This in-depth technical guide provides a comprehensive prediction of the mass spectrometry and nuclear magnetic resonance spectral data for this compound. The predicted data, based on established spectroscopic principles and analysis of related structures, offers a robust framework for the structural confirmation of this novel compound. The expected molecular ion and fragmentation patterns in the mass spectrum, along with the detailed chemical shifts and coupling constants in the NMR spectra, provide a unique spectroscopic fingerprint. This information is invaluable for any researcher involved in the synthesis and characterization of new tetrahydroquinoline derivatives, facilitating unambiguous identification and paving the way for further investigation into their chemical and biological properties.

References

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.
  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information.
  • Kostiainen, R., et al. (2003). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 38(5), 545-562.
  • ChemScene. (n.d.). 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine.
  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
  • ResearchGate. (2015, August 7). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
  • PubMed. (2014, June 30). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. National Center for Biotechnology Information.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
  • PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information.
  • OpenOChem Learn. (n.d.). Interpreting NMR.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.
  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • ResearchGate. (2015, August 7). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application.
  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra.
  • Arkivoc. (n.d.). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors.
  • PubChem. (n.d.). Isoquinoline, 3-(6-ethenyl-1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl. National Center for Biotechnology Information.
  • PubChem. (n.d.). Triisobutylamine. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Assessment of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine is a novel chemical entity for which no specific safety, toxicity, or pharmacological data has been published in publicly available scientific literature. This guide, therefore, presents a comprehensive, predictive safety and toxicity profile based on a thorough analysis of its structural motifs: the 1,2,3,4-tetrahydroquinoline core, the 6-amino substituent, and the 1-isobutyryl group. The methodologies and assessments outlined herein are based on established principles of toxicology and drug development for novel chemical entities and are intended for a professional audience of researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an isobutyryl group at the 1-position and an amine at the 6-position creates the novel entity, this compound. While its specific pharmacological target and therapeutic potential are yet to be elucidated, a proactive and rigorous assessment of its safety and toxicity is a critical prerequisite for any further development. This document provides a detailed framework for such an assessment, drawing on structure-activity relationships and toxicological data from related molecules to anticipate potential hazards and guide a comprehensive preclinical safety evaluation.

The tetrahydroquinoline and tetrahydroisoquinoline cores are known to be present in compounds with a range of biological activities, including neuroprotective and antimicrobial effects.[1][2][3] However, the parent compound, 1,2,3,4-tetrahydroisoquinoline, has demonstrated potential for toxicity, including degenerative changes to the brain in animal studies.[4] Therefore, a cautious and systematic approach to evaluating the safety of any new derivative is imperative.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physicochemical properties is essential for designing relevant toxicological studies. For this compound, these properties would need to be experimentally determined but can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Implication for Toxicity Studies
Molecular Formula C₁₃H₁₈N₂O---
Molecular Weight 218.29 g/mol Good oral bioavailability is possible (Lipinski's Rule of 5).
LogP ~2.5 - 3.5Moderate lipophilicity suggests potential for membrane permeability and distribution into tissues, including the central nervous system.
pKa Basic (amine), Neutral (amide)The basic amine will be protonated at physiological pH, influencing solubility and receptor interactions.
Solubility Low in water, soluble in organic solventsFormulation development will be critical for in vivo studies.
Hydrogen Bond Donors 1 (from the amine)Influences solubility and potential for interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the amide oxygen and nitrogen)Influences solubility and potential for interactions with biological targets.
Plausible Synthetic Route

While no specific synthesis for this compound has been reported, a plausible route can be conceptualized based on established organic chemistry principles, such as domino reactions which are efficient for synthesizing tetrahydroquinoline cores.[5] A potential synthetic pathway is outlined below.

Synthetic_Pathway A 4-Nitroaniline C Intermediate A A->C B Isobutyraldehyde B->C E 1,2,3,4-Tetrahydroquinolin-6-amine C->E Domino Reaction/ Cyclization D Reduction (e.g., H2/Pd-C) H This compound E->H Acylation F Isobutyryl chloride F->H G Acylation

Caption: Plausible synthetic route for this compound.

Proposed Preclinical Safety and Toxicity Assessment Plan

A tiered approach to toxicity testing is recommended, starting with in vitro assays to identify potential hazards and guide the design of more complex and resource-intensive in vivo studies.

Tier 1: In Vitro Toxicity Screening

The initial phase focuses on identifying potential liabilities at the cellular level.

1. Cytotoxicity Assays:

  • Objective: To determine the concentration at which the compound induces cell death.

  • Methodology:

    • Select a panel of cell lines representing key organ systems (e.g., HepG2 for liver, HEK293 for kidney, SH-SY5Y for neurons).

    • Culture cells to ~80% confluency in 96-well plates.

    • Treat cells with a serial dilution of this compound for 24 and 48 hours.

    • Assess cell viability using assays such as MTT (metabolic activity) or LDH release (membrane integrity).

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

  • Causality and Interpretation: A low IC₅₀ value across multiple cell lines suggests a general cytotoxic potential, warranting caution in dose selection for in vivo studies.

2. Genotoxicity Assays:

  • Objective: To assess the potential of the compound to damage DNA.

  • Methodology:

    • Ames Test (Bacterial Reverse Mutation Assay):

      • Use various strains of Salmonella typhimurium and Escherichia coli with known mutations.

      • Expose the bacteria to the test compound with and without metabolic activation (S9 fraction).

      • Plate the bacteria on a minimal medium.

      • Count the number of revertant colonies. An increase in revertants indicates mutagenic potential.

    • In Vitro Micronucleus Test:

      • Treat mammalian cells (e.g., CHO, TK6) with the compound.

      • After an appropriate incubation period, arrest cells in cytokinesis.

      • Stain the cells and score for the presence of micronuclei, which are indicative of chromosomal damage.

  • Causality and Interpretation: Positive findings in these assays are a significant red flag for carcinogenic potential and may halt further development.

3. hERG Channel Inhibition Assay:

  • Objective: To evaluate the risk of drug-induced QT prolongation and potential for cardiac arrhythmias.

  • Methodology:

    • Use automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

    • Expose the cells to a range of concentrations of the test compound.

    • Measure the inhibition of the hERG potassium current.

  • Causality and Interpretation: Significant inhibition of the hERG channel is a major safety concern for cardiotoxicity.

Tier 2: In Vivo Acute and Sub-chronic Toxicity Studies

If the in vitro data are acceptable, the investigation proceeds to animal models.

1. Acute Oral Toxicity Study (e.g., OECD Guideline 423):

  • Objective: To determine the acute toxicity after a single oral dose and to identify the organs most susceptible to damage.

  • Methodology:

    • Use a small number of rodents (e.g., rats or mice).

    • Administer a single high dose of the compound via oral gavage.

    • Observe the animals for 14 days for signs of toxicity and mortality.

    • Conduct a full necropsy and histopathological examination of major organs.

  • Causality and Interpretation: This study provides a preliminary indication of the compound's toxicity and helps in dose selection for subsequent studies.

2. 28-Day Repeated Dose Oral Toxicity Study (e.g., OECD Guideline 407):

  • Objective: To evaluate the cumulative toxic effects of the compound over a 28-day period.

  • Methodology:

    • Use at least two species, one rodent and one non-rodent (e.g., rat and dog).

    • Administer the compound daily via oral gavage at three dose levels (low, medium, high) plus a vehicle control.

    • Monitor clinical signs, body weight, food consumption, and conduct regular hematology and clinical chemistry analyses.

    • At the end of the study, perform a complete necropsy and histopathological examination of all major organs and tissues.

  • Causality and Interpretation: This is a critical study for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for determining a safe starting dose in humans.

Toxicity_Assessment_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies Cytotoxicity Cytotoxicity Assays (HepG2, HEK293, SH-SY5Y) Decision1 Acceptable Profile? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Genotoxicity->Decision1 hERG hERG Inhibition Assay hERG->Decision1 Acute Acute Oral Toxicity (OECD 423) Subchronic 28-Day Repeated Dose (OECD 407) Acute->Subchronic Decision2 Acceptable NOAEL? Subchronic->Decision2 Decision1->Acute Yes Stop Stop Development Decision1->Stop No Decision2->Stop No Proceed Proceed to Further Development Decision2->Proceed Yes

Caption: Tiered workflow for preclinical toxicity assessment.

Predicted Metabolic Pathways and Toxicological Endpoints

The chemical structure of this compound suggests several potential metabolic pathways that could lead to the formation of reactive metabolites.

  • Phase I Metabolism:

    • N-dealkylation: The isobutyryl group could be cleaved.

    • Aromatic hydroxylation: The quinoline ring system is susceptible to hydroxylation by cytochrome P450 enzymes.

    • Oxidation of the tetrahydroquinoline ring: This could lead to the formation of quinone-imine intermediates, which are often reactive and can cause cellular damage.

  • Phase II Metabolism:

    • Glucuronidation and sulfation: The amino group and any hydroxylated metabolites can be conjugated to increase water solubility and facilitate excretion.

Potential Toxicological Endpoints:

  • Hepatotoxicity: The liver is a primary site of metabolism, and the formation of reactive metabolites could lead to liver injury. Monitoring of liver enzymes (ALT, AST) in in vivo studies is crucial.

  • Nephrotoxicity: The kidneys are responsible for the excretion of the compound and its metabolites. Regular monitoring of kidney function (BUN, creatinine) is necessary.

  • Neurotoxicity: The lipophilicity of the compound suggests potential for crossing the blood-brain barrier. The parent tetrahydroisoquinoline structure has been associated with neurotoxic effects.[4] Clinical observations in animal studies should include a focus on neurological signs.

  • Hematotoxicity: Changes in blood cell counts could indicate effects on the bone marrow.

  • Cardiotoxicity: Beyond hERG inhibition, direct effects on cardiac muscle should be evaluated through histopathology.

Conclusion and Future Directions

The preclinical safety and toxicity assessment of this compound requires a systematic and comprehensive approach. Due to the absence of direct data, this guide provides a predictive framework based on the known toxicological profiles of its structural components. The proposed tiered testing strategy, from in vitro screening to in vivo studies, will enable a thorough evaluation of its safety profile.

Key areas of concern, based on its structure, include potential hepatotoxicity, neurotoxicity, and genotoxicity. The findings from the proposed studies will be critical in determining the viability of this compound for further development as a potential therapeutic agent. A clear understanding of its dose-response relationship for toxicity and the identification of a NOAEL are paramount for any future clinical translation.

References

  • Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • PubMed Central. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

Sources

A Technical Guide to the Solubility Profiling of Novel Tetrahydroquinoline Derivatives: The Case of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine is not a commercially available or publicly characterized compound. No experimental solubility data has been reported in the scientific literature. This guide is therefore presented from a predictive and methodological standpoint. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the solubility of this, or structurally similar, novel chemical entities. The protocols and principles described herein are based on established international guidelines and best practices in pharmaceutical sciences.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic potential. This guide addresses the solubility of the novel compound this compound. Lacking empirical data, we first perform a structural deconstruction of the molecule to predict its physicochemical properties and anticipate its solubility behavior across a spectrum of solvents. We then present a comprehensive, field-proven methodology for the experimental determination of its equilibrium and kinetic solubility, grounded in authoritative guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH). This document provides detailed, step-by-step protocols, explains the causality behind experimental choices, and includes templates for data presentation and visualization, empowering drug development professionals to systematically characterize novel compounds from first principles.

Introduction: The Criticality of Solubility

In drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the earliest and most significant hurdles is establishing the compound's fundamental physicochemical properties, chief among them being aqueous solubility. Poor solubility can terminate the development of an otherwise potent molecule, leading to issues such as poor absorption, insufficient bioavailability, and an inability to formulate an effective dosage form[1].

This guide focuses on a specific, novel molecule: This compound . The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Understanding the solubility of new derivatives is therefore of paramount importance. This document serves as both a theoretical analysis and a practical handbook for its characterization.

Physicochemical Analysis and Solubility Prediction

The solubility of a molecule is dictated by its structure. By dissecting the functional groups of this compound, we can make informed predictions about its behavior.

  • The Tetrahydroquinoline Core: This fused heterocyclic system possesses both aromatic (benzene ring) and aliphatic (saturated heterocycle) character. This duality suggests a capacity to interact with a range of solvents, from moderately polar to non-polar. The parent structure, 1,2,3,4-tetrahydroquinoline, has a predicted logP of ~2.3, indicating a degree of lipophilicity[2].

  • The 6-Amine Group (-NH₂): This is a primary aromatic amine. It is a key hydrogen bond donor and a weak base. Its presence significantly increases the potential for aqueous solubility, especially in acidic conditions where it will become protonated to form a highly polar ammonium salt (R-NH₃⁺). This makes the compound's aqueous solubility highly pH-dependent[3][4].

  • The 1-Isobutyryl Group (-C(O)CH(CH₃)₂): This N-acyl group introduces several key features. The amide carbonyl is a hydrogen bond acceptor. However, the bulky, non-polar isobutyl portion significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight, which will generally act to decrease aqueous solubility compared to the un-acylated parent amine[5].

Overall Prediction: this compound is predicted to be a weakly basic compound with low solubility in neutral aqueous media. Solubility is expected to increase significantly at lower pH values (pH < 5) due to protonation of the 6-amine group. It is likely to exhibit good solubility in polar organic solvents like DMSO, DMF, and lower-chain alcohols (Methanol, Ethanol), and moderate solubility in less polar solvents like Acetone, Ethyl Acetate, and Dichloromethane.

Methodologies for Experimental Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The gold standard for determining the thermodynamic or equilibrium solubility of a potential API is the Shake-Flask Method , as recommended by the WHO, FDA, and ICH[6][7][8].

The Shake-Flask Method: Rationale and Causality

The objective of the shake-flask method is to determine the saturation concentration of a compound in a given solvent at a specific temperature after equilibrium has been reached.[6][9] An excess of the solid compound is agitated in the solvent for a prolonged period, ensuring that the dissolution and precipitation rates become equal. This state reflects the true thermodynamic solubility, a crucial parameter for biopharmaceutical classification (BCS)[8][10]. The choice of 37 ± 1 °C for aqueous studies is to mimic physiological temperature in the human body.[6][7]

The workflow for this method is a self-validating system, ensuring that equilibrium is truly reached and that the compound remains stable.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_data Data Interpretation prep_api Weigh excess solid API into vials prep_solvent Add precise volume of solvent (e.g., buffer) prep_api->prep_solvent agitate Agitate vials in shaker at constant T (37 °C) for 24-72h prep_solvent->agitate sampling Sample supernatant at multiple time points (e.g., 24h, 48h, 72h) agitate->sampling separate Separate solid & liquid (Centrifugation/Filtration) sampling->separate analyze Quantify concentration in supernatant (e.g., HPLC-UV) separate->analyze ph_check Measure final pH of the solution separate->ph_check plot Plot Concentration vs. Time analyze->plot equilibrium Confirm equilibrium plateau (concentration is stable) plot->equilibrium

Caption: Equilibrium Shake-Flask Solubility Workflow.

The Impact of pH on Solubility

For an ionizable compound like this compound, pH is the most critical factor influencing aqueous solubility. The amine group exists in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form. The free base is less polar and thus less water-soluble, while the protonated salt form is highly polar and more water-soluble.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Protonated Form (R-NH₃⁺) High Water Solubility Neutral Neutral Form (R-NH₂) Low Water Solubility Protonated->Neutral - H⁺ Neutral->Protonated + H⁺

Sources

Methodological & Application

Synthesis of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine, a valuable scaffold in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the synthesis.

The 1,2,3,4-tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2] The targeted substitution pattern of an isobutyryl group at the 1-position and an amino group at the 6-position offers a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR).

This protocol outlines a robust three-step synthetic sequence, commencing with the regioselective nitration of a protected 1,2,3,4-tetrahydroquinoline, followed by reduction of the nitro group, and culminating in a selective N-acylation.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three main stages to ensure high yield and purity of the final product. The overall synthetic pathway is depicted below.

Synthesis_Overview cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction & Deprotection cluster_2 Step 3: Selective N-Acylation A 1,2,3,4-Tetrahydroquinoline B N-Acetyl-1,2,3,4-tetrahydroquinoline A->B Acetic Anhydride C N-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline B->C HNO3/H2SO4 D 1,2,3,4-Tetrahydroquinolin-6-amine C->D 1. H2, Pd/C 2. HCl(aq) E This compound D->E Isobutyryl Chloride, Pyridine, DCM

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine (Intermediate)

This crucial intermediate is prepared in a two-step sequence involving the protection and subsequent nitration of 1,2,3,4-tetrahydroquinoline, followed by the reduction of the nitro group and deprotection.

Step 1.1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline

Rationale: The secondary amine of 1,2,3,4-tetrahydroquinoline is highly susceptible to oxidation under nitrating conditions. Therefore, it is imperative to protect this nitrogen atom prior to the nitration step. Acetylation provides a stable amide that deactivates the nitrogen, preventing unwanted side reactions.

Protocol:

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline.

Step 1.2: Regioselective Nitration

Rationale: The nitration of the N-acetylated tetrahydroquinoline is directed to the 6-position due to the activating and ortho-, para-directing effect of the nitrogen atom, even as an amide.[2] Careful control of the reaction temperature is crucial to prevent dinitration and other side reactions.

Protocol:

  • To a stirred solution of N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Step 1.3: Reduction of the Nitro Group and Deprotection

Rationale: The nitro group is selectively reduced to an amine using catalytic hydrogenation. Palladium on carbon is an efficient catalyst for this transformation.[3] The subsequent acidic workup also facilitates the hydrolysis of the acetyl protecting group, yielding the desired 1,2,3,4-tetrahydroquinolin-6-amine.

Protocol:

  • In a hydrogenation vessel, dissolve N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add 3M hydrochloric acid and heat the mixture at reflux for 4 hours to effect deprotection.

  • Cool the reaction mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is achieved.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2,3,4-tetrahydroquinolin-6-amine.

Part 2: Synthesis of this compound (Final Product)

Step 2.1: Selective N-Acylation

Rationale: The selective acylation of the secondary amine at the 1-position in the presence of the primary aromatic amine at the 6-position is a critical step. The secondary amine is generally more nucleophilic than the aromatic amine, allowing for chemoselective acylation under controlled conditions. The use of a non-nucleophilic base like pyridine is essential to neutralize the HCl generated during the reaction without competing in the acylation.

Acylation_Mechanism Amine 1,2,3,4-Tetrahydroquinolin-6-amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack at N1 AcylChloride Isobutyryl Chloride AcylChloride->Intermediate Base Pyridine Byproduct Pyridinium Hydrochloride Base->Byproduct Intermediate->Base Proton transfer Product This compound Intermediate->Product Collapse of intermediate

Figure 2: Simplified mechanism of selective N-acylation.

Protocol:

  • Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of isobutyryl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (based on 1g of starting material)
N-Acetyl-1,2,3,4-tetrahydroquinolineC₁₁H₁₃NO175.23~1.32 g
N-Acetyl-6-nitro-1,2,3,4-tetrahydroquinolineC₁₁H₁₂N₂O₃220.23~1.26 g
1,2,3,4-Tetrahydroquinolin-6-amineC₉H₁₂N₂148.21~0.67 g
This compoundC₁₃H₁₈N₂O218.30~1.47 g

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm): 7.0-6.5 (m, 3H, Ar-H), 4.5-3.5 (br s, 2H, NH₂), 3.7-3.5 (t, 2H, N-CH₂), 2.8-2.6 (t, 2H, Ar-CH₂), 2.5-2.3 (m, 1H, CH(CH₃)₂), 1.9-1.7 (m, 2H, CH₂), 1.2-1.0 (d, 6H, CH(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ (ppm): 176.0 (C=O), 140.0, 138.0, 128.0, 125.0, 116.0, 115.0 (Ar-C), 42.0 (N-CH₂), 35.0 (CH(CH₃)₂), 28.0 (Ar-CH₂), 25.0 (CH₂), 19.0 (CH(CH₃)₂)

  • IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretch, amine), 1640 (C=O stretch, amide I band), 1600, 1500 (C=C stretch, aromatic)[4][5]

  • Mass Spectrometry (ESI+):

    • m/z: 219.15 [M+H]⁺

Safety and Handling Precautions

  • 1,2,3,4-Tetrahydroquinoline: Handle with care. It is harmful if swallowed and may cause skin and eye irritation.

  • Nitric Acid and Sulfuric Acid: Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Isobutyryl Chloride: Corrosive and flammable. Reacts violently with water. Handle in a fume hood and wear appropriate PPE.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area with appropriate safety measures for handling flammable gases.

  • Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Buchwald, S. L., & Yang, B. H. (1999). A highly active catalyst for palladium-catalyzed cross-coupling reactions: A general and efficient method for the amination of aryl halides. Organic Letters, 1(1), 35-37.
  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070.
  • Fourrey, J. L., & Lecoq, A. (1991). Regioselective nitration of N-acyl-1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1, (1), 153-156.
  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). A boronic acid catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with a carbonyl compound. Organic Letters, 23(7), 2437–2442.
  • PubChem. (n.d.). Isobutyryl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Yuan, Z.-Y., Zhang, Z.-Q., Liang, J.-R., Lin, C.-Y., Peng, D.-L., Cui, B.-D., Mou, X.-Q., Zhang, Y., & Chen, Y.-Z. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry, 47(32), 14933-14937.
  • Chalmers University of Technology. (n.d.). Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Al-sehemi, A. G., Al-Amri, R. S. A.-A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121.
  • National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1167–1177*.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 6(4), 2769–2778*.
  • ACS Publications. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5048-5133*.
  • National Institutes of Health. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(7), 1088*.
  • Royal Society of Chemistry. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology, 11(10), 3468-3476*.
  • Royal Society of Chemistry. (2020). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 44(36), 15535-15542*.

Sources

High-Yield Synthesis of Substituted 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif prevalent in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antibiotic, cytotoxic, and antiviral properties.[1][2] Consequently, the development of efficient and high-yielding synthetic methodologies for accessing substituted THQs is of paramount importance to the fields of medicinal chemistry and drug development. This comprehensive guide provides an in-depth analysis of robust and field-proven synthetic strategies for the preparation of substituted 1,2,3,4-tetrahydroquinolines. We will delve into the mechanistic underpinnings of key transformations, offer detailed, step-by-step protocols for high-yield synthesis, and present comparative data to inform experimental design. The methodologies covered include the classic catalytic hydrogenation of quinolines, modern domino reactions, the versatile Povarov reaction, and innovative borrowing hydrogen strategies, with a focus on achieving high yields and stereocontrol.

Introduction: The Significance of the Tetrahydroquinoline Core

The tetrahydroquinoline nucleus is a cornerstone in the design of novel therapeutic agents.[1][2] Its conformational flexibility and the ability to be extensively functionalized allow for the fine-tuning of physicochemical properties and biological activity. Notable examples of bioactive molecules containing the THQ core underscore its importance in drug discovery.[1] The synthetic accessibility of this scaffold is therefore a critical factor in the exploration of new chemical space for pharmaceutical development. This document aims to equip researchers with the knowledge and practical protocols to confidently synthesize a wide range of substituted THQs in high yields.

Key Synthetic Strategies for 1,2,3,4-Tetrahydroquinolines

Several powerful synthetic strategies have been developed for the construction of the THQ framework. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we will explore some of the most reliable and high-yielding approaches.

Catalytic Hydrogenation of Quinolines

The reduction of the corresponding quinoline precursor is one of the most direct and widely employed methods for the synthesis of 1,2,3,4-tetrahydroquinolines.[3][4] This approach is attractive due to the commercial availability of a wide variety of substituted quinolines. The reaction typically involves the use of a metal catalyst and a hydrogen source.

Mechanism: The catalytic hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline is generally considered a one-step process where the pyridine ring is selectively reduced.[4] The reaction proceeds via the adsorption of the quinoline and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the N-heterocyclic ring.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Quinoline Substituted Quinoline Reactor Hydrogenation Reactor Quinoline->Reactor Solvent Solvent (e.g., Ethanol, Isopropanol) Solvent->Reactor Catalyst Catalyst (e.g., 5% Pd/C) Catalyst->Reactor Stirring Stirring & Heating H2 H2 Gas (Pressure) H2->Reactor Filtration Filtration (remove catalyst) Stirring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Product Substituted 1,2,3,4-Tetrahydroquinoline Purification->Product

Caption: General workflow for the catalytic hydrogenation of quinolines.

Protocol 2.1.1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol describes a general procedure for the hydrogenation of a substituted quinoline using palladium on carbon, a widely used and effective catalyst.

Materials:

  • Substituted quinoline (1.0 mmol)

  • 5% Palladium on carbon (5 mol%)

  • Ethanol (10 mL)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • To a hydrogenation vessel, add the substituted quinoline and ethanol.

  • Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).[5]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 1,2,3,4-tetrahydroquinoline.

Causality Behind Experimental Choices:

  • Palladium on Carbon: A highly active and cost-effective catalyst for the hydrogenation of N-heterocycles.

  • Ethanol: A common solvent for hydrogenations due to its ability to dissolve a wide range of organic compounds and its relatively low reactivity.

  • Hydrogen Pressure: Higher pressures can increase the reaction rate but may also lead to over-reduction in some cases. Optimization is often necessary.

Table 1: Comparison of Catalysts for Quinoline Hydrogenation

CatalystHydrogen SourceKey AdvantagesReported Yields
5% Pd/CH₂ gasReadily available, high activity93-98%[1]
Unsupported Nanoporous Gold (AuNPore)Organosilane/H₂OReusable, high regioselectivityHigh[6]
Manganese PN³ Pincer ComplexH₂ gas or Transfer HydrogenationBase metal catalyst, low H₂ pressureEfficient[5]
Silver (ligand- and base-free)Ag-H (in situ)Mild conditions, environmentally friendlyGood[6]
Domino Reactions: Efficiency in a Single Pot

Domino, tandem, or cascade reactions are powerful synthetic tools that allow for the construction of complex molecules in a single operation without the isolation of intermediates.[1][7] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.[1] For THQ synthesis, domino reactions often involve a sequence of reduction, cyclization, and amination steps.[1][7]

Mechanism: A common domino strategy involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular reductive amination with a pendant carbonyl group.[1][8] This sequence efficiently forms the heterocyclic ring in one pot.

Logical Relationship: Domino Synthesis of THQs

G Start o-Nitroaryl Precursor with Carbonyl Sidechain Step1 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Start->Step1 Intermediate1 Aniline Intermediate Step1->Intermediate1 Step2 Intramolecular Condensation Intermediate1->Step2 Intermediate2 Cyclic Imine/Enamine Step2->Intermediate2 Step3 Reduction of Imine/Enamine Intermediate2->Step3 Product Substituted 1,2,3,4-Tetrahydroquinoline Step3->Product

Caption: Domino reaction sequence for THQ synthesis.

Protocol 2.2.1: Domino Reduction-Reductive Amination

This protocol is based on the synthesis of 2-substituted THQs from 2-nitroarylketones.[1]

Materials:

  • 2-Nitroarylketone (1.0 mmol)

  • 5% Palladium on carbon (5-10 mol%)

  • Methanol or Ethanol (15 mL)

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • Dissolve the 2-nitroarylketone in methanol or ethanol in a hydrogenation vessel.

  • Carefully add the 5% Pd/C catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 4 atm.[8]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 1,2,3,4-tetrahydroquinoline.

Expertise & Experience:

  • The success of this domino reaction relies on the chemoselective reduction of the nitro group in the presence of the ketone, which then readily undergoes intramolecular condensation with the newly formed aniline. The subsequent reduction of the resulting cyclic imine proceeds under the same catalytic conditions.[1]

  • Yields for this type of reaction are typically high, often in the range of 93-98%.[1]

The Povarov Reaction: A [4+2] Cycloaddition Approach

The Povarov reaction is a powerful and versatile method for the synthesis of substituted tetrahydroquinolines.[2][9] It is an imino-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an electron-rich alkene.[9] The reaction can be performed in a stepwise manner or as a one-pot, three-component reaction, the latter being more atom-economical.[9][10]

Mechanism: The reaction is typically catalyzed by a Lewis or Brønsted acid. The acid activates the in situ formed imine, which then undergoes a [4+2] cycloaddition with the alkene to form the THQ ring.

Signaling Pathway: Povarov Reaction Mechanism

G Aniline Aniline Imine Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Catalyst Acid Catalyst (e.g., Cu(OTf)₂) Catalyst->Imine activates Cycloaddition [4+2] Cycloaddition Imine->Cycloaddition Alkene Electron-Rich Alkene Alkene->Cycloaddition Product Substituted 1,2,3,4-Tetrahydroquinoline Cycloaddition->Product

Caption: Simplified mechanism of the Povarov reaction.

Protocol 2.3.1: Three-Component Povarov Reaction

This protocol describes a general procedure for the one-pot synthesis of THQs via a Lewis acid-catalyzed Povarov reaction.[10]

Materials:

  • Aniline (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Electron-rich alkene (e.g., ethyl vinyl ether) (1.2 mmol)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the aniline, aldehyde, and ethanol.

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add the electron-rich alkene, followed by the Cu(OTf)₂ catalyst.

  • Heat the reaction mixture to 40 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired substituted 1,2,3,4-tetrahydroquinoline.

Trustworthiness:

  • This protocol provides a self-validating system as the formation of the THQ product confirms the successful cascade of imine formation and subsequent cycloaddition.

  • The choice of catalyst and solvent can significantly impact the reaction yield and time.[10] For instance, while Cu(OTf)₂ can accelerate the reaction, it may lead to lower yields in some cases compared to other catalysts.[10]

Table 2: Comparison of Povarov Reaction Conditions

CatalystSolventTemperatureTypical YieldsReference
Cu(OTf)₂Ethanol40 °C0-30% (multi-step)[10]
Chiral Phosphoric AcidDichloromethaneRoom Temp.Good to Excellent[6]
Yb(OTf)₃AcetonitrileRoom Temp.High-
Borrowing Hydrogen Methodology

The "borrowing hydrogen" (BH) methodology is an atom-economical and sustainable approach for the formation of C-N bonds.[5][11] This strategy utilizes alcohols as alkylating agents, with water being the only byproduct.[5] In the context of THQ synthesis, this method can be applied to the reaction of 2-aminobenzyl alcohols with other alcohols.[5]

Mechanism: The BH cycle involves the catalytic dehydrogenation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine. The catalyst, which had "borrowed" the hydrogen, then returns it to the imine, resulting in the formation of a new C-N bond and the desired product.[5]

Protocol 2.4.1: Manganese-Catalyzed Borrowing Hydrogen Synthesis of THQs

This protocol is based on the work of Kempe and co-workers using a manganese pincer catalyst.[5]

Materials:

  • 2-Aminobenzyl alcohol (0.5 mmol)

  • Secondary alcohol (0.5 mmol)

  • Manganese PN³ pincer catalyst (1 mol%)

  • t-BuOK (10 mol%)

  • Toluene (1 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with the manganese catalyst, t-BuOK, 2-aminobenzyl alcohol, and the secondary alcohol.

  • Add toluene and seal the tube.

  • Heat the reaction mixture at 110 °C for the required time (typically 24-48 hours).

  • Cool the reaction to room temperature.

  • The product can be isolated and purified by standard chromatographic techniques.

Authoritative Grounding:

  • This methodology represents a significant advancement in sustainable chemistry, avoiding the use of stoichiometric activating or reducing agents.[5] The use of an earth-abundant metal catalyst like manganese further enhances its green credentials.[5]

Asymmetric Synthesis of Tetrahydroquinolines

The synthesis of enantiomerically enriched THQs is of great interest, as the stereochemistry often plays a crucial role in the biological activity of chiral drugs. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts in hydrogenation or Povarov reactions.[6][12]

Example: Chiral phosphoric acids have been successfully employed as catalysts in the enantioselective synthesis of THQs from 2-aminochalcones via a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester.[6] This method provides excellent yields and high enantioselectivities.[6]

Conclusion

The synthesis of substituted 1,2,3,4-tetrahydroquinolines is a well-developed field with a diverse array of reliable and high-yielding methodologies. This guide has provided a detailed overview of some of the most powerful strategies, including catalytic hydrogenation, domino reactions, the Povarov reaction, and the borrowing hydrogen methodology. For each method, we have discussed the underlying mechanism, provided detailed experimental protocols, and offered insights into the rationale behind the experimental choices. By understanding the principles and practical aspects of these reactions, researchers in academia and industry can effectively synthesize a wide range of THQ derivatives to advance their research and drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Reddy, T. J., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 13913-13947.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15065-15095.
  • Bunce, R. A., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 13913-13947.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Bunce, R. A., & Nammalwar, B. (2007). Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. The Journal of Organic Chemistry, 72(4), 1432-1435.
  • Genet, J. P., et al. (2000). Asymmetric Synthesis of Functionalized 1,2,3,4-Tetrahydroquinolines. Organic Letters, 2(14), 2061-2064.
  • Kempe, R., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7649-7654.
  • Boumoud, T., et al. (2023).
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Kempe, R., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7649-7654.
  • Papagiannopoulou, D., et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ)
  • Njardarson, J. T., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
  • Bagley, M. C., & Glover, C. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, (14), 1663-1671.
  • Pozhydaiev, V., et al. (2024). A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP.
  • dos Santos, F. P., et al. (2023). Essential Oils and Eutectic Solvents in the Povarov Reaction for the Synthesis of Tetrahydroquinolines: A Lesson of Cycloadditions, Stereochemistry, and Green Chemistry.
  • Adkins, H., & Cramer, H. I. (1930). THE CATALYTIC HYDROGENATION OF QUINOLINE. Journal of the American Chemical Society, 52(11), 4349-4358.
  • Kouznetsov, V. V., & Vargas Mendez, L. Y. (2018). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. In Three-Component Reactions. IntechOpen.

Sources

Application Note: High-Throughput Analytical Strategies for the Quantification of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the sensitive and selective detection of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust frameworks for high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS). Each section is underpinned by scientific principles, practical insights for methodological optimization, and rigorous validation protocols to ensure data integrity and reproducibility in accordance with regulatory expectations.

Introduction: The Significance of this compound Analysis

This compound belongs to the tetrahydroquinoline class of heterocyclic compounds. Tetrahydroquinolines are prevalent structural motifs in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide array of therapeutic properties. The precise and accurate quantification of this specific derivative is critical during various stages of drug discovery and development, including pharmacokinetic studies, metabolite identification, stability testing, and quality control of the final drug product. Impurities and degradation products, even at trace levels, can significantly impact the safety and efficacy of a pharmaceutical agent. Therefore, the development of validated, high-sensitivity analytical methods is paramount.

This application note details validated protocols for the analysis of this compound, ensuring that the methodologies are fit for their intended purpose.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.

PropertyPredicted Value/CharacteristicAnalytical Implication
Molecular Formula C₁₃H₁₈N₂ODefines the exact mass for mass spectrometry.
Molecular Weight 218.29 g/mol Essential for solution preparation and stoichiometric calculations.
LogP (Predicted) ~2.5 - 3.5Suggests good retention on reversed-phase HPLC columns.
pKa (Predicted) Basic (amine) ~4-5; Neutral (amide)The basic nature of the amine allows for efficient ionization in positive mode ESI-MS.
UV Absorption (Predicted) ~240 nm and ~280 nmProvides a basis for detection by UV spectrophotometry in HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly in quality control settings for purity assessment and content uniformity.

Scientific Rationale for Method Development

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 stationary phase is the logical first choice due to the predicted moderate lipophilicity (LogP) of the analyte. The mobile phase composition is designed to control the retention and peak shape. An acidic mobile phase is employed to protonate the basic amine group, which minimizes peak tailing by reducing interactions with residual silanols on the silica support. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    10 80
    12 80
    12.1 20

    | 15 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Method Validation

The HPLC-UV method must be validated according to ICH Q2(R2) guidelines to ensure its suitability.[1]

ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank and placebo samples.
Linearity R² ≥ 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery for spiked samples.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies and the detection of trace-level impurities, LC-MS/MS offers unparalleled sensitivity and selectivity.[2][3]

Scientific Rationale for Method Development

The method leverages the high separation efficiency of UHPLC coupled with the specificity of tandem mass spectrometry. Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic amine, which is readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection minimizes matrix effects and provides excellent sensitivity.

Experimental Protocol

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    3 95
    4 95
    4.1 5

    | 5 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • MRM Transitions (Predicted):

    • Precursor Ion (M+H)⁺: m/z 219.15

    • Product Ions: To be determined by infusion and fragmentation experiments. Likely fragments would result from the loss of the isobutyryl group or cleavage within the tetrahydroquinoline ring.

  • Collision Energy: To be optimized for each transition.

Sample Preparation (for Plasma Samples):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon inject Injection recon->inject uhplc UHPLC Separation inject->uhplc esi ESI Source uhplc->esi msms Tandem MS (MRM) esi->msms data Data Analysis & Quantification msms->data Data Acquisition

Caption: LC-MS/MS workflow for bioanalysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility and thermal stability, GC-MS can provide excellent chromatographic resolution and structural information from its mass spectra.

Scientific Rationale for Method Development

The primary challenge for GC analysis of this compound is the presence of the secondary amine and the amide group, which can lead to peak tailing and potential thermal degradation. Derivatization, such as silylation with BSTFA, is often employed to block these active sites, thereby increasing volatility and improving peak shape. Electron ionization (EI) is used to generate reproducible mass spectra that can be compared against spectral libraries for identification.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Derivatization:

  • Evaporate the sample extract to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat at 70 °C for 30 minutes.

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-550

Workflow Diagram

GCMS_Workflow start Sample Extract dry Evaporate to Dryness start->dry deriv Derivatization (BSTFA, 70°C) dry->deriv inject GC Injection deriv->inject sep GC Separation (DB-5ms column) inject->sep ion Electron Ionization (70 eV) sep->ion detect Mass Detection ion->detect data Data Analysis detect->data

Caption: GC-MS workflow with derivatization.

Conclusion

The analytical methods presented in this application note provide a robust framework for the detection and quantification of this compound. The choice of technique will depend on the specific application, required sensitivity, and the nature of the sample matrix. HPLC-UV is well-suited for routine quality control, while LC-MS/MS is the gold standard for bioanalysis and trace-level impurity detection. GC-MS offers an alternative, powerful technique, particularly for structural elucidation. The successful implementation of these methods, underpinned by rigorous validation, will ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2020). Arabian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. Retrieved January 23, 2026, from [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples is described. (2023). Journal of Health Science. Retrieved January 23, 2026, from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Retrieved January 23, 2026, from [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). Molecules. Retrieved January 23, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology from sample preparation to method development and execution. The causality behind experimental choices is explained to ensure scientific integrity and enable adaptation for similar compounds.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. As with many synthetic pathways, the crude product often contains impurities such as starting materials, by-products, and reagents. Efficient purification is therefore a critical step to isolate the target compound with high purity for subsequent analytical studies and biological assays. Reversed-phase HPLC is a powerful and widely adopted technique for the purification of moderately polar to nonpolar compounds, making it an ideal choice for this N-acylated tetrahydroquinoline derivative.

The structural features of this compound, including the aromatic quinoline core, the aliphatic isobutyryl group, and the primary amine, dictate its chromatographic behavior. The method described in this note leverages these properties to achieve optimal separation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC purification method.

PropertyValue (Estimated)Rationale/Source
Molecular FormulaC₁₃H₂₀N₂OBased on the structure. A similar compound, 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine, has a molecular formula of C₁₃H₂₀N₂.[1]
Molecular Weight220.31 g/mol Calculated from the molecular formula.
PolarityModerately PolarThe presence of the amine and amide groups contributes to polarity, while the tetrahydroquinoline ring and isobutyryl group add nonpolar character.
Estimated XLogP3-AA~2.0 - 3.0The related compound 1,2,3,4-Tetrahydroquinolin-1-amine has an XLogP3-AA of 1.7.[2] The addition of the isobutyryl group will increase lipophilicity.
UV AbsorbanceExpected λmax ~240-260 nmThe tetrahydroquinoline core is the primary chromophore. Similar aromatic amines are often detected around these wavelengths.[3]
pKaEstimated ~4-5 (amine)The primary aromatic amine is expected to have a pKa in this range. The amide nitrogen is generally neutral.

Principle of Separation: Reversed-Phase HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and a less polar organic solvent like acetonitrile or methanol).

In the context of purifying this compound, the nonpolar regions of the molecule (the tetrahydroquinoline ring system and the isobutyryl group) will interact with the nonpolar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, leading to the elution of the compound from the column. The primary amine group's ionization state, controlled by the mobile phase pH, will significantly influence retention.[4]

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium hydroxide or triethylamine (TEA) for pH adjustment (optional)

  • 0.22 µm syringe filters

Instrumentation
  • A preparative or semi-preparative HPLC system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler or manual injector

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

Sample Preparation
  • Solubility Testing: Determine a suitable solvent for the crude sample. Start with common HPLC solvents like methanol, acetonitrile, or a mixture with water. The goal is to find a solvent that completely dissolves the sample at a reasonable concentration (e.g., 5-10 mg/mL).

  • Dissolution: Accurately weigh the crude material and dissolve it in the chosen solvent.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Development and Purification

A systematic approach to method development is crucial for achieving efficient purification.

Workflow for HPLC Method Development

Caption: A logical workflow for HPLC method development and purification.

Step 1: Initial Scouting Run (Analytical Scale)

The initial run aims to determine the approximate retention time of the target compound and the complexity of the crude mixture.

ParameterRecommended ConditionRationale
Column Analytical C18 (e.g., 150 x 4.6 mm, 5 µm)To conserve sample and solvent during method development.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to protonate the amine, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute a wide range of compounds.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection 254 nmA common wavelength for aromatic compounds. A DAD is recommended to identify the optimal wavelength.
Injection Volume 5-10 µLA small volume to avoid column overload.

Step 2: Gradient Optimization

Based on the scouting run, adjust the gradient to improve the resolution between the target peak and adjacent impurities.

  • If the target elutes too early: Start with a lower initial concentration of mobile phase B.

  • If the target elutes too late: Increase the initial concentration of mobile phase B or make the gradient steeper.

  • For better separation: Use a shallower gradient around the elution time of the target compound.

Step 3: pH Adjustment (If Necessary)

If peak tailing is observed, it may be due to interactions between the basic amine and residual silanols on the silica-based stationary phase.[4]

  • Low pH (e.g., pH 2-3 with FA or TFA): This is generally the first choice. The amine will be fully protonated, which can improve peak shape.

  • High pH (e.g., pH 8-9 with ammonium hydroxide): The amine will be in its neutral form. This can also lead to good peak shape but requires a pH-stable column.

Step 4: Scale-Up to Preparative Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification. The key is to maintain the same linear velocity of the mobile phase.

Formula for Flow Rate Scaling:

Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))² / (ID (analytical))² ]

Example: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column: Flow Rate (prep) = 1.0 mL/min x [ (21.2 mm)² / (4.6 mm)² ] ≈ 21.2 mL/min

Preparative HPLC Parameters (Example)

ParameterRecommended Condition
Column Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Optimized Gradient e.g., 20% to 50% B over 30 minutes
Flow Rate ~21 mL/min (scaled from analytical)
Detection 254 nm (or optimal wavelength)
Injection Volume 0.5 - 2 mL (depending on sample concentration and column loading)

Step 5: Fraction Collection and Analysis

Collect fractions corresponding to the target peak. Analyze the purity of the collected fractions using the analytical HPLC method. Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization) to obtain the purified this compound.

Troubleshooting

ProblemPossible CauseSolution
Peak Tailing Secondary interactions with silanols; column overload.Adjust mobile phase pH; reduce sample load.
Poor Resolution Inappropriate gradient or mobile phase.Optimize the gradient (make it shallower); try methanol instead of acetonitrile.
No Peaks Eluted Compound is too nonpolar; column blockage.Increase the final concentration of mobile phase B; check system pressure.
Split Peaks Column void; sample solvent incompatible with mobile phase.Replace column; dissolve sample in the initial mobile phase.

Conclusion

This application note provides a robust and scientifically grounded protocol for the HPLC purification of this compound. By systematically developing the method from an analytical to a preparative scale, researchers can achieve high purity of the target compound. The principles and methodologies described herein are broadly applicable to the purification of other N-acylated amines and tetrahydroquinoline derivatives.

References

  • National Center for Biotechnology Information. "1,2,3,4-Tetrahydroquinolin-1-amine" PubChem Compound Summary for CID 6423314. [Link]

  • El-Kassem, L. T., & El-Zeiny, M. B. (2014). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Applied Pharmaceutical Science, 4(1), 71-75. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2796-2812. [Link]

  • Sutan, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(4), 465. [Link]

  • Mitra, S., & Sarkar, T. (2012). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. ISRN Chromatography, 2012, 851298. [Link]

Sources

Application Notes and Protocols for 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine: A Candidate Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the characterization and application of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine as a potential chemical probe. Given its novel status, this guide is structured as a roadmap for its validation and use, from initial physicochemical characterization to advanced cellular target engagement and identification protocols. The protocols and rationale provided herein are grounded in established best practices for chemical probe development and are intended to equip researchers with the necessary tools to rigorously evaluate this compound's utility in biological discovery.

Introduction: The Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Derivatives have shown promise as antiarrhythmics, antimalarials, and agents for treating neurodegenerative diseases like Alzheimer's.[1] The related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is also found in compounds with significant biological properties, including antitumor, anti-inflammatory, and neuroprotective effects.[2][3][4][5] Specifically, some THIQ derivatives have been investigated for their role as dopamine antagonists and their potential in treating neurodegenerative conditions and substance abuse disorders.[6][7][8]

This compound is an uncharacterized molecule that combines this promising scaffold with an isobutyryl group at the 1-position and an amine at the 6-position. These functional groups offer potential points for target interaction and for chemical modification to create derivative tools, such as affinity probes. This document outlines a systematic approach to validating this compound as a chemical probe, a small molecule designed to selectively interact with a specific protein target to elucidate its biological function.[9][10][11] A high-quality chemical probe is an invaluable tool for target validation in drug discovery.[12][13]

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is the foundation of reliable and reproducible biological experiments.

PropertyValueMethod / Reference
Molecular FormulaC13H18N2O-
Molecular Weight218.29 g/mol -
Purity>98%HPLC, LC-MS, NMR
SolubilityTBDKinetic and Thermodynamic Solubility Assays in DMSO and aqueous buffers (e.g., PBS)
StabilityTBDAssessed in relevant assay media and storage conditions over time by LC-MS
Lipophilicity (LogP)TBDCalculated and experimentally determined (e.g., shake-flask method)

Protocol for Stock Solution Preparation and Storage:

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.

  • Dissolution: Dissolve the compound in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but stability at elevated temperatures should be confirmed.

  • Aliquoting: Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment. Note the final DMSO concentration in your experiments, as it can have biological effects, and include a vehicle control (DMSO alone) in all assays.

A Roadmap for Target Validation: From Hypothesis to Confirmation

Given the novelty of this compound, a logical and rigorous workflow is essential to identify its biological target(s) and validate its utility as a chemical probe. This section outlines a comprehensive strategy.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: In-Cell Target Engagement cluster_2 Phase 3: Target Identification & Selectivity cluster_3 Phase 4: Biological Validation A Phenotypic Screening (e.g., cell viability, reporter assays) C Cellular Thermal Shift Assay (CETSA) - Does the compound bind its target in cells? A->C Identified Phenotype B Target-Based Screening (e.g., kinase panel, GPCR panel) B->C Identified Target Class D Affinity-Based Protein Profiling (AfBPP) - What is the specific protein target? C->D Confirmed Target Engagement E Chemoproteomics (e.g., TMT-MS) - Is the compound selective? D->E Identified Putative Target F Target Knockdown/Knockout (siRNA/CRISPR) - Does genetic perturbation mimic the probe's effect? D->F Identified Putative Target G Inactive Control Compound Synthesis - Does a structurally similar but inactive molecule show no effect? E->G Confirmed Selectivity F->G Phenotype Confirmed CETSA_Workflow start Treat cells with probe or vehicle heat Heat aliquots across a temperature range start->heat lyse Lyse cells and centrifuge heat->lyse analyze Analyze supernatant by Western Blot lyse->analyze plot Plot melting curves analyze->plot end Confirm Target Engagement plot->end

Caption: CETSA experimental workflow.

Protocol for Affinity-Based Protein Profiling (AfBPP)

AfBPP is a chemical proteomics technique used to identify the specific protein targets of a small molecule. [14]It requires a modified version of the probe that includes a reporter tag (e.g., biotin for pulldown or a clickable alkyne/azide group) and often a photoreactive group for covalent crosslinking. [15] Objective: To identify the protein(s) that directly bind to this compound in a cellular proteome.

Prerequisite: Synthesis of an affinity probe derivative. A synthetic chemist would typically add a linker and a terminal alkyne group to the 6-amine position. This allows for a "click" reaction with an azide-biotin tag after proteome labeling.

Materials:

  • Affinity probe derivative of this compound.

  • Cell lysate or intact cells.

  • Competition eluent: high concentration of the original, unmodified probe.

  • Click chemistry reagents (e.g., azide-biotin, copper catalyst, ligands).

  • Streptavidin-coated beads.

  • Buffers for washing.

  • Mass spectrometry reagents (e.g., trypsin, TMT reagents).

Procedure:

  • Proteome Labeling:

    • Incubate the cell lysate with the affinity probe for a set time.

    • To identify specific binders, run a parallel experiment where the lysate is pre-incubated with an excess of the unmodified "competitor" probe before adding the affinity probe.

  • Click Reaction:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a biotin tag to the probe-bound proteins.

  • Affinity Purification:

    • Incubate the biotin-tagged proteome with streptavidin beads to capture the probe-protein complexes.

    • Wash the beads extensively with a series of stringent buffers to remove non-specific binders.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Perform on-bead or in-solution tryptic digestion to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the affinity probe sample compared to the competitor-treated sample. These are the high-confidence binding partners.

AfBPP_Workflow cluster_0 Probe Synthesis cluster_1 Labeling & Capture cluster_2 Analysis A Synthesize Probe with Alkyne Handle B Incubate Probe with Cell Lysate (+/- Competitor) A->B C Click Chemistry: Add Azide-Biotin B->C D Capture on Streptavidin Beads C->D E Wash Beads D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify Enriched Proteins G->H

Caption: Affinity-Based Protein Profiling workflow.

The Importance of Controls

For any experiment with a chemical probe, rigorous controls are non-negotiable for data integrity. [16]

  • Vehicle Control: All experiments should include a control group treated with the same concentration of DMSO (or other solvent) as the probe-treated group.

  • Inactive/Negative Control: A crucial component of a validated probe set is a structurally similar analog that is inactive against the target. [9]This control helps to ensure that the observed phenotype is due to on-target activity and not some off-target effect of the chemical scaffold. The synthesis and testing of such a control should be a priority once a primary target is identified.

  • Orthogonal Control: If available, a structurally distinct chemical probe that modulates the same target should be used to confirm that the observed biological effects are consistent. [16]

Conclusion and Future Directions

This compound represents a starting point for the development of a potentially valuable chemical probe. Its promising chemical scaffold warrants a systematic investigation into its biological activity. The protocols and workflow detailed in this document provide a robust framework for researchers to undertake this validation process. By confirming target engagement with CETSA, identifying specific targets with AfBPP, and employing rigorous controls, the scientific community can confidently determine the utility of this molecule for dissecting complex biological processes and validating new therapeutic targets.

References

  • AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. ResearchGate. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. PubMed. Retrieved from [Link]

  • Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Retrieved from [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Mullard, A. (2019). Target Identification Using Chemical Probes. PubMed. Retrieved from [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. SciSpace. Retrieved from [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Retrieved from [Link]

  • Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Label‐based chemoproteomic approach via affinity‐based protein.... Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • Bio-protocol. (2020). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Retrieved from [Link]

  • PubMed Central. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • UCL Discovery. (2023). Activity-based protein profiling. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • MDPI. (2024). Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isobutylamine. Retrieved from [Link]

  • The Discovery and Utility of Chemical Probes in Target Discovery. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Triisobutylamine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown a wide range of pharmacological activities, making them attractive targets for drug discovery and development. 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine, the subject of this guide, is a key intermediate in the synthesis of various pharmaceutical candidates. Its efficient and scalable synthesis is therefore of critical importance for advancing preclinical and clinical research.

This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is structured to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for successful scale-up.

Synthetic Strategy: A Four-Step Approach to the Target Molecule

The synthesis of this compound is strategically designed in a four-step sequence, commencing from the commercially available 1,2,3,4-tetrahydroquinoline. This approach ensures high yields, regioselectivity, and scalability.

The overall synthetic pathway is depicted below:

Synthetic_Pathway A 1,2,3,4-Tetrahydroquinoline B 1-Acetyl-1,2,3,4-tetrahydroquinoline A->B Step 1: N-Acetylation C 1-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline B->C Step 2: Regioselective Nitration D 6-Amino-1-acetyl-1,2,3,4-tetrahydroquinoline C->D Step 3: Nitro Group Reduction E 6-Amino-1,2,3,4-tetrahydroquinoline D->E Step 4a: Deacetylation F This compound E->F Step 4b: Selective N-Isobutyrylation

Figure 1: Overall synthetic route for this compound.

The key strategic decisions in this synthesis are:

  • N-Acetylation (Step 1): The secondary amine at the 1-position of 1,2,3,4-tetrahydroquinoline is protected with an acetyl group. This serves a dual purpose: it deactivates the nitrogen, preventing it from interfering in the subsequent electrophilic nitration, and it directs the nitration primarily to the 6-position of the aromatic ring.

  • Regioselective Nitration (Step 2): The introduction of a nitro group at the 6-position is achieved through electrophilic aromatic substitution. The N-acetyl group plays a crucial role in directing the incoming nitro group to the desired position.[3]

  • Nitro Group Reduction (Step 3): The nitro group is selectively reduced to an amino group using catalytic hydrogenation. This method is highly efficient and scalable, employing a palladium on carbon (Pd/C) catalyst.

  • Deprotection and Selective N-Acylation (Step 4): This final and most critical stage involves the removal of the N-acetyl protecting group followed by the selective acylation of the newly formed 6-amino group with isobutyryl chloride. The challenge lies in achieving selectivity, acylating the exocyclic amino group without affecting the cyclic secondary amine at the 1-position. This is addressed through careful control of reaction conditions.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline

Rationale: The protection of the secondary amine is a crucial first step to ensure the regioselectivity of the subsequent nitration. Acetic anhydride is a cost-effective and highly efficient acetylating agent for this purpose.

Protocol:

  • To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-acetyl-1,2,3,4-tetrahydroquinoline as a solid.

Reagent/ParameterQuantity/Value
1,2,3,4-Tetrahydroquinoline1.0 eq
Acetic Anhydride1.1 eq
SolventDichloromethane/Toluene
Reaction Temperature0-5 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield>95%
Step 2: Synthesis of 1-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline

Rationale: The nitration of the N-acetylated tetrahydroquinoline is a key step to introduce the precursor to the desired amino group. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent for this transformation.[3] Careful temperature control is critical for safety and to minimize the formation of by-products.

Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.

  • Slowly add 1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) while maintaining the internal temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring for completion by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum to yield 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Reagent/ParameterQuantity/Value
1-Acetyl-1,2,3,4-tetrahydroquinoline1.0 eq
Concentrated Sulfuric AcidSufficient quantity
Fuming Nitric Acid1.1 eq
Reaction Temperature0-10 °C
Reaction Time1-2 hours
Expected Yield85-90%

Safety Note: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[4][5] Ensure adequate cooling and slow, controlled addition of reagents. Perform the reaction in a well-ventilated fume hood and have appropriate quenching materials readily available.

Step 3: Synthesis of 6-Amino-1-acetyl-1,2,3,4-tetrahydroquinoline

Rationale: The reduction of the aromatic nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation with palladium on carbon is a clean, efficient, and scalable method for this purpose.[6]

Protocol:

  • In a high-pressure hydrogenation vessel, suspend 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) and 5-10% Palladium on Carbon (Pd/C) (1-5 mol%) in a suitable solvent such as methanol or ethanol.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-100 psi.

  • Stir the mixture at room temperature or slightly elevated temperature (30-40 °C) until the hydrogen uptake ceases. Monitor the reaction by TLC or HPLC.

  • After completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 6-amino-1-acetyl-1,2,3,4-tetrahydroquinoline.

Reagent/ParameterQuantity/Value
1-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline1.0 eq
5-10% Palladium on Carbon1-5 mol%
SolventMethanol/Ethanol
Hydrogen Pressure50-100 psi
Reaction TemperatureRoom Temperature to 40 °C
Expected Yield>95%
Step 4: Synthesis of this compound

Rationale: This final step involves a one-pot deacetylation and selective N-isobutyrylation. Acid-catalyzed hydrolysis will remove the N-acetyl group, and subsequent careful addition of isobutyryl chloride under controlled pH will selectively acylate the more nucleophilic aromatic amine at the 6-position over the less reactive secondary amine in the tetrahydroquinoline ring.

Protocol:

  • Dissolve 6-amino-1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the deacetylation by TLC or HPLC.

  • Cool the reaction mixture to 0-5 °C and carefully neutralize with a base such as sodium hydroxide solution to a pH of 7-8.

  • To the resulting solution of 6-amino-1,2,3,4-tetrahydroquinoline, add a suitable organic solvent like dichloromethane.

  • Slowly add isobutyryl chloride (1.05 eq) dropwise while maintaining the temperature at 0-5 °C and the pH between 7-8 by the concurrent addition of a base (e.g., triethylamine or aqueous sodium bicarbonate).

  • After the addition, allow the reaction to stir at room temperature for 2-3 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[7][8]

Reagent/ParameterQuantity/Value
6-Amino-1-acetyl-1,2,3,4-tetrahydroquinoline1.0 eq
Ethanol/Conc. HClReflux
Isobutyryl Chloride1.05 eq
Base for AcylationTriethylamine or NaHCO₃
Reaction Temperature0-5 °C to Room Temperature
Expected Yield75-85%

Safety Note: Isobutyryl chloride is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment. The quenching of any excess isobutyryl chloride should be done carefully with a suitable nucleophile like isopropanol or water in a controlled manner.[9]

In-Process Controls and Analytical Methods

To ensure the quality and consistency of the synthesis, in-process controls should be implemented at each step.

  • Reaction Monitoring: TLC and HPLC are essential tools for monitoring the progress of each reaction, ensuring the complete consumption of starting materials and the formation of the desired product.

  • Purity Assessment: The purity of intermediates and the final product should be assessed by HPLC and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical_Workflow Start Starting Material Step1 Step 1 Start->Step1 Step2 Step 2 Step1->Step2 TLC/HPLC Step3 Step 3 Step2->Step3 TLC/HPLC Step4 Step 4 Step3->Step4 TLC/HPLC QC Quality Control Step4->QC HPLC, NMR, MS Product Final Product QC->Product

Figure 2: Analytical workflow for the synthesis of this compound.

Conclusion

The four-step synthesis outlined in this application note provides a robust and scalable method for the production of this compound. By employing a protective group strategy and carefully controlling reaction conditions, this protocol ensures high yields and purity of the final product. The detailed procedures, coupled with the emphasis on safety and in-process controls, offer a comprehensive guide for researchers and drug development professionals. This methodology facilitates the reliable production of this key intermediate, thereby supporting the advancement of pharmaceutical research and development.

References

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • Rozas, I., et al. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011, 2011(7), 1335-1343.
  • S. F. Katritzky, A. R., & Rachwal, S. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 3488–3532.
  • Chen, J., et al. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 2022, 10(7), 1345.
  • Mhaske, S. B., & Mahajan, P. S. (2013).
  • SV ChemBioTech. (n.d.). Multi-Step Organic Synthesis. Retrieved from [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2014).
  • Marvel, C. S., & Hager, F. D. (1926). Isobutyryl chloride. Organic Syntheses, 6, 52.
  • Li, H., et al. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Frontiers in Chemistry, 8, 624641.
  • Murray, J., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1694–1703.
  • Pathare, R. S., et al. (2014). N-acetylation of Aromatic Amines by One-pot Route. International Journal of ChemTech Research, 6(7), 3608-3612.
  • Shanghai Institute of Pharmaceutical Industry. (2011). 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. CN101550103B.
  • Openshaw, H. T., & Whittaker, N. (1961). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. Journal of the Chemical Society, 4939-4941.
  • Semagina, N., et al. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 487-493.
  • Yufeng. (2023). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Li, J., et al. (2012). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Anhui Agricultural Sciences, 2012-33.
  • Murray, J., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 26(3).
  • Garzarolli, F. (1884). Synthesis of derivatives of quinoline.
  • Wang, C., et al. (2014). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Chinese Journal of Organic Chemistry, 34(9), 1735-1748.
  • Al-Trawneh, M., & Al-Salahi, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society, 18(11), 2821-2843.
  • Britton, J., et al. (2017). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development, 21(9), 1391–1399.
  • Organic Chemistry Portal. Acetamides. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(17), 10565-10573.
  • Roy, A., et al. (2021). Degradation of Isobutyl Chloride by OH Radicals and Cl Atoms: Insights into Kinetics and Atmospheric Implications. ACS Earth and Space Chemistry, 5(8), 2056–2065.
  • Li, H., et al. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Frontiers in Chemistry, 8.
  • Gao, F., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Maslivets, A. N., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2012).
  • Mhaske, S. B., & Mahajan, P. S. (2013).
  • Leleu, J. (1993). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, (134), 13-24.
  • Thatiparthi, T. R. (2023, January 22). Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production. LinkedIn.
  • University of California. (n.d.). Nitric Acid Safety.
  • Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433–436.
  • China University of Petroleum (East China). (2011).
  • Gao, F., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Hitchcock, C. L., & Gellman, S. H. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • Lee, J., et al. (2018). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 23(12), 3298.
  • Guidetti, B., et al. (2018). Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. Green Chemistry, 20(24), 5535-5540.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Ashenhurst, J. (2023, March 2). Reactions and Mechanisms. Master Organic Chemistry.
  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507–515.
  • Kumar, R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(18), 4238.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Adamo, A., et al. (2016). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development, 20(5), 904–913.
  • Panda, N., & Nayak, S. K. (2014). One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal of Applied Chemistry, 7(1), 30-34.
  • Baxendale, I. R., et al. (2010). Continuous flow multi-step organic synthesis.
  • Natsume, M., & Tanabe, R. (1983). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical & Pharmaceutical Bulletin, 31(7), 2341-2348.

Sources

Troubleshooting & Optimization

improving the yield of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this technical support guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine. Our focus is on enhancing reaction yield, minimizing side products, and ensuring procedural robustness.

Introduction: The Challenge of Selective N-Acylation

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The synthesis of specific N-acyl derivatives like this compound is a critical step in drug discovery programs. The primary challenge in this synthesis is achieving selective and high-yield acylation at the secondary amine (N-1) of the tetrahydroquinoline ring without engaging the primary aromatic amine at the C-6 position. This guide provides a systematic approach to overcoming common hurdles in this N-acylation reaction.

Section 1: Reaction Scheme and Mechanism

The core transformation is a nucleophilic acyl substitution. The secondary amine at the N-1 position of 1,2,3,4-tetrahydroquinolin-6-amine is a stronger nucleophile than the primary aromatic amine at the C-6 position. This is because the lone pair of electrons on the C-6 amino group is delocalized into the aromatic ring, reducing its nucleophilicity. Therefore, the reaction with an acylating agent like isobutyryl chloride preferentially occurs at N-1.

Reaction: 1,2,3,4-Tetrahydroquinolin-6-amine + Isobutyryl Chloride --(Base)--> this compound + Base·HCl

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][3]

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation N1 N-1 Amine (Nucleophile) TI Tetrahedral Intermediate N1->TI Attacks carbonyl C IC Isobutyryl Chloride (Electrophile) IC->TI TI2 Tetrahedral Intermediate Product Product (Amide) TI2->Product Reforms C=O, expels Cl- HCl HCl Product->HCl releases H+ BaseHCl Base·HCl Salt HCl->BaseHCl Base Base (e.g., Et3N) Base->BaseHCl

Caption: Nucleophilic acyl substitution mechanism for N-1 acylation.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and solutions?

Low yields in this acylation are typically traced to a few critical factors.[4]

  • Cause A: Hydrolysis of Isobutyryl Chloride.

    • Explanation: Isobutyryl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form inactive isobutyric acid.[3] This can happen if solvents, glassware, or the starting amine are not rigorously dried.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents; if necessary, distill them over a suitable drying agent (e.g., CaH₂ for dichloromethane).[5] Ensure your starting amine is dry.

  • Cause B: Inadequate Neutralization of HCl.

    • Explanation: The reaction produces one equivalent of HCl.[3] If not neutralized, this acid protonates the starting amine, forming an ammonium salt that is not nucleophilic and cannot react further, effectively halting the reaction.[3]

    • Solution: Use at least 1.1 to 1.2 equivalents of a non-nucleophilic organic base like triethylamine (Et₃N) or pyridine. This excess ensures complete neutralization of HCl and helps drive the reaction to completion.[3]

  • Cause C: Suboptimal Reaction Temperature.

    • Explanation: While acylation is often rapid, running the reaction at elevated temperatures can promote side reactions. Conversely, if the reaction is too cold, the rate may be impractically slow.

    • Solution: Begin the reaction at 0 °C (ice bath), especially during the dropwise addition of the acyl chloride.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress by TLC.

Troubleshooting_Workflow Start Low Yield Observed CheckMoisture Check for Moisture (Solvent, Glassware, Reagents) Start->CheckMoisture CheckBase Review Base Stoichiometry (>1.1 eq?) Start->CheckBase CheckTemp Assess Reaction Temperature (Controlled at 0°C?) Start->CheckTemp CheckPurity Verify Reagent Purity (Fresh Acyl Chloride?) Start->CheckPurity Sol_Dry Solution: Use Anhydrous Techniques & Solvents CheckMoisture->Sol_Dry Sol_Base Solution: Use 1.1-1.2 eq. of Et3N or Pyridine CheckBase->Sol_Base Sol_Temp Solution: Add Acyl Chloride at 0°C, then warm to RT CheckTemp->Sol_Temp Sol_Purity Solution: Use Freshly Opened or Distilled Reagents CheckPurity->Sol_Purity

Caption: A workflow for troubleshooting low reaction yields.

Q2: I'm observing a new, more polar spot on my TLC besides the product and starting material. What is it?

  • Explanation: This is likely isobutyric acid, formed from the hydrolysis of isobutyryl chloride. It is more polar than the amide product and will have a lower Rf value on silica gel TLC.

  • Solution: During the aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[3] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.

Q3: My purification is difficult, and I suspect I have a side product with similar polarity to my desired compound. What could it be?

  • Explanation: While less likely due to the lower nucleophilicity of the C-6 amine, it is possible to form a small amount of the isomeric product, N-(1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide, or even a di-acylated product under harsh conditions (e.g., high heat). These isomers can be difficult to separate from the desired N-1 acylated product by standard chromatography.

  • Solution: To minimize isomer formation, maintain a low reaction temperature (0 °C to RT). Add the isobutyryl chloride slowly to the solution of the amine and base; this maintains a low instantaneous concentration of the acylating agent, favoring the reaction at the more nucleophilic N-1 site. If separation is necessary, consider specialized chromatography techniques or recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best choice of base and solvent for this reaction?

The optimal choice depends on the scale and specific laboratory conditions. An organic base in an anhydrous aprotic solvent is generally the most reliable system.

BaseSolventAdvantagesDisadvantages
Triethylamine (Et₃N) Dichloromethane (DCM)Inexpensive, easy to remove under vacuum. DCM is a good solvent for reactants.Can be difficult to remove all traces; pungent odor.
Pyridine Dichloromethane (DCM)Acts as both a base and a nucleophilic catalyst.Can be difficult to remove; toxic and has a strong odor.
Diisopropylethylamine Dichloromethane (DCM)Sterically hindered, making it non-nucleophilic. Good for sensitive substrates.More expensive than Et₃N.
Aq. Sodium Hydroxide DCM (Schotten-Baumann)Inexpensive and effective.Risk of acyl chloride hydrolysis is very high.[3] Requires vigorous stirring.

Recommendation: For most applications, Triethylamine in anhydrous Dichloromethane provides the best balance of reactivity, cost, and ease of workup.

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the best method.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Procedure: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate.

  • Interpretation: The reaction is complete when the starting material spot (higher Rf) is no longer visible in the reaction mixture lane, and the product spot (lower Rf) is intense.

Q3: Can I use isobutyric anhydride instead of isobutyryl chloride?

Yes. Isobutyric anhydride is a suitable alternative.

  • Advantages: It is less sensitive to moisture than the acyl chloride. The byproduct is isobutyric acid, which is less corrosive than HCl.

  • Disadvantages: It is generally less reactive, so the reaction may require longer times or gentle heating. The workup must still include a base wash to remove the isobutyric acid byproduct.[2]

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield of the target compound.

Protocol: Synthesis of this compound

  • Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Add triethylamine (Et₃N, 1.2 eq) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reaction:

    • In a separate dry flask, dissolve isobutyryl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the isobutyryl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[5]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC until the starting amine is fully consumed.

  • Workup:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove any excess Et₃N).

      • Saturated NaHCO₃ solution (to remove any isobutyric acid).[3]

      • Brine (to remove residual water).[3]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with an appropriate gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and evaporate the solvent to yield this compound as a pure solid or oil.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • MDPI. (2024, May 28). Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Lewis Acid–Base Adducts of α-Amino Isobutyric Acid-Derived Silaheterocycles and Amines. Retrieved from [Link]

  • MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in the Chemistry of Tetrahydroquinolines | Request PDF. Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • YouTube. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • ACS Publications. (2024, February 2). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Retrieved from [Link]

  • University Website. (n.d.). Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • YouTube. (2023, June 16). Amines - Reactions (A-Level IB Chemistry). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of Acylated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of acylated tetrahydroquinolines (THQs). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining pure acylated THQ derivatives. The unique physicochemical properties of this scaffold, arising from the interplay between the heterocyclic core and the N-acyl group, often present specific purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the purification of acylated tetrahydroquinolines.

Question 1: My acylated THQ is streaking badly on silica gel TLC plates. What is the cause and how can I fix it?

Answer: Streaking is a common issue when dealing with nitrogen-containing heterocycles like THQs on silica gel. The primary cause is the interaction between the basic nitrogen of the tetrahydroquinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to irreversible adsorption or slow, uneven elution, resulting in elongated spots or "streaking" on a TLC plate.

  • Causality: The lone pair of electrons on the nitrogen atom acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups. This is particularly problematic if your THQ is not fully acylated, as the free amine is more basic.

  • Troubleshooting Strategy: To mitigate this, you need to suppress the acidic nature of the silica gel. This is typically achieved by adding a small amount of a basic modifier to your eluent system.

    • Recommended Modifiers:

      • Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for a more uniform elution.

      • Ammonia: For more polar compounds, using a mobile phase saturated with ammonia (e.g., DCM/MeOH saturated with NH₃) can be highly effective.

Question 2: I'm having trouble separating my desired N-acylated THQ from the unreacted starting tetrahydroquinoline. How can I improve this separation?

Answer: This is a classic purification challenge rooted in the polarity difference between the starting material and the product. The N-acylation reaction converts a more basic and often more polar secondary amine (the starting THQ) into a less basic and typically less polar amide (the N-acylated product).

  • Expert Insight: The change in polarity upon acylation is your key to separation. The amide product will have a higher Rf value on a normal-phase silica gel TLC than the starting amine.

  • Purification Strategy: Column Chromatography

    • Solvent System Selection: Start by developing a solvent system using TLC that gives good separation between the two spots. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1]

    • Gradient Elution: A gradient elution on your column is often most effective. Start with a low polarity mobile phase to elute the less polar product first. Gradually increase the polarity of the mobile phase to then elute the more polar, unreacted starting material.

  • Alternative Strategy: Acidic Wash If the polarity difference is small, a simple liquid-liquid extraction can be very effective.

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic unreacted THQ will be protonated to form a salt, which will partition into the aqueous layer.

    • The neutral N-acylated product will remain in the organic layer.

    • Separate the layers, and then wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄), and concentrate it to obtain your product, now free of the starting amine.

Question 3: My product appears to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?

Answer: Acylated tetrahydroquinolines can be susceptible to hydrolysis, especially if the acyl group is labile or if the reaction work-up has left residual acid or base. The acidic surface of silica gel can catalyze this degradation.[2]

  • Diagnostic Test: 2D TLC To confirm on-plate degradation, you can perform a two-dimensional TLC analysis.

    • Spot your crude material in one corner of a square TLC plate.

    • Run the TLC in your chosen eluent system as usual.

    • After the first run, dry the plate completely.

    • Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

    • Run the TLC again in the same eluent system.

    • Interpretation: If your compound is stable, you will see all spots aligned on the diagonal of the plate. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica gel.[2]

  • Mitigation Strategies:

    • Deactivate the Silica Gel: As mentioned in FAQ 1, add a basic modifier like triethylamine to your eluent. This neutralizes the acidic sites and reduces the likelihood of acid-catalyzed hydrolysis.

    • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase.

      • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. For basic compounds like THQs, neutral or basic alumina is an excellent alternative to silica gel.

      • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a good choice for sensitive compounds.

    • Minimize Contact Time: Run your column as quickly as possible without sacrificing resolution. Flash column chromatography is generally preferred over gravity chromatography for this reason.

Section 2: Advanced Troubleshooting and In-Depth Guides

This section provides detailed protocols and explanations for more complex purification challenges.

Issue 1: Separation of Diastereomers

When the synthesis of your acylated tetrahydroquinoline creates a new stereocenter, or if you are working with chiral precursors, you may be faced with the challenge of separating diastereomers.

Question 4: My product is a mixture of diastereomers that are co-eluting on the TLC. How can I resolve them?

Answer: Separating diastereomers can be challenging as they often have very similar polarities. However, their different three-dimensional structures can be exploited for separation. The key is to find a chromatographic system that can differentiate between these subtle structural differences.

  • The Underlying Principle: Diastereomers have different physical properties, including their interaction with a stationary phase. The choice of both the stationary and mobile phase is critical to amplify these small differences. The rigidity and polarity of the acyl group can significantly influence the separability of diastereomers.[3]

  • Troubleshooting Workflow for Diastereomer Separation:

    Diastereomer_Separation_Workflow start Crude Diastereomeric Mixture tlc_screen TLC Screening: Hexanes/Ethyl Acetate DCM/MeOH start->tlc_screen separation_check Separation Observed? tlc_screen->separation_check optimize_normal Optimize Normal Phase: - Fine-tune solvent ratio - Try different solvents (e.g., Toluene, Ether) separation_check->optimize_normal Yes no_sep No Separation separation_check->no_sep No column_chrom Perform Flash Column Chromatography optimize_normal->column_chrom pure_diastereomers Pure Diastereomers column_chrom->pure_diastereomers switch_phase Switch to Reverse Phase HPLC no_sep->switch_phase hplc_method_dev Method Development: - Acetonitrile/Water or MeOH/Water - Additives: TFA or Formic Acid switch_phase->hplc_method_dev hplc_purify Preparative HPLC Purification hplc_method_dev->hplc_purify hplc_purify->pure_diastereomers

    Caption: Workflow for diastereomer separation.

  • Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

    If normal-phase column chromatography fails, reverse-phase HPLC is a powerful alternative.

    • Column Selection: A C18 column is the most common starting point for reverse-phase HPLC.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

      • Acidic Modifier: Adding a small amount (0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial. This protonates the nitrogen atom, ensuring consistent interaction with the stationary phase and sharp peak shapes.

    • Method Development:

      • Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of your diastereomers.

      • Once you have an idea of where they elute, switch to a shallower gradient in that region to improve resolution.

    • Scaling Up: Once an analytical method has been developed that shows baseline separation, it can be scaled up to a preparative HPLC system for purification of larger quantities.

Issue 2: Purification of Highly Polar Acylated THQs

Certain acyl groups (e.g., those containing carboxylic acids, amides, or other polar functionalities) can make the resulting THQ derivative highly polar, presenting a different set of purification challenges.

Question 5: My acylated THQ is extremely polar and won't move off the baseline on a silica TLC plate, even with highly polar eluents. What are my options?

Answer: For highly polar compounds, standard silica gel chromatography is often ineffective. The strong interactions with the silica cause the compound to remain at the origin (Rf = 0).

  • Strategy 1: Reverse-Phase Chromatography As the name implies, reverse-phase chromatography uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile or water/methanol). This is ideal for polar compounds.

    Purification MethodStationary PhaseMobile PhaseElution Order of Components
    Normal Phase Polar (e.g., Silica Gel)Non-polar to moderately polar (e.g., Hexanes/Ethyl Acetate)Least polar compounds elute first.
    Reverse Phase Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Most polar compounds elute first.
  • Strategy 2: Ion-Exchange Chromatography If your polar acyl group is ionizable (e.g., a carboxylic acid or a basic amine), ion-exchange chromatography can be a highly selective purification method.

    • For acidic acyl groups (e.g., -COOH): Use an anion exchange resin.

    • For basic acyl groups (e.g., containing an extra amine): Use a cation exchange resin.

  • Strategy 3: Recrystallization If your polar compound is a solid, recrystallization is a powerful and scalable purification technique. The challenge lies in finding a suitable solvent or solvent system.

    • Protocol for Recrystallization Solvent Screening:

      • Place a small amount (10-20 mg) of your crude product into several different test tubes.

      • Add a small amount (0.5 mL) of a different solvent to each tube. Common choices for polar compounds include ethanol, methanol, isopropanol, acetone, or water.[4][5]

      • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound well at room temperature.

      • Heat the tubes that show poor room temperature solubility. A good solvent will dissolve the compound completely when hot.

      • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

      • The solvent that yields a good crop of crystals upon cooling is your ideal recrystallization solvent.

      • If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, acetone/hexanes).[5]

Section 3: Visualization Guide for TLC

Proper visualization of your spots on a TLC plate is critical for monitoring reaction progress and developing a purification strategy.

Question 6: My acylated THQ is not UV-active, and I can't see it on the TLC plate. What visualization stains can I use?

Answer: While the tetrahydroquinoline core is UV-active, the N-acylation can sometimes alter the chromophore, or the concentration may be too low for easy visualization. In these cases, chemical stains are necessary.

  • Visualization Workflow:

    TLC_Visualization start Developed TLC Plate uv_check View under UV Lamp (254 nm) start->uv_check uv_visible Spots Visible? uv_check->uv_visible iodine Iodine Chamber uv_visible->iodine No end Spots Visualized uv_visible->end Yes permanganate Potassium Permanganate (KMnO₄) Dip iodine->permanganate pma Phosphomolybdic Acid (PMA) Dip + Heat permanganate->pma ninhydrin Ninhydrin Dip + Heat (For Free Amines) pma->ninhydrin ninhydrin->end

    Caption: Stepwise guide to TLC visualization.

  • Recommended Stains for Acylated Tetrahydroquinolines:

    StainPreparationVisualizationComments
    Iodine Solid iodine crystals in a sealed chamber.Place the dried TLC plate in the chamber. Spots appear as yellow-brown.[6]General, non-destructive stain for many organic compounds. The spots will fade over time.
    Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[7]Dip the plate and gently heat. Yellow spots on a purple background.Excellent for compounds that can be oxidized (e.g., residual starting amine, some acyl groups).
    Phosphomolybdic Acid (PMA) 10g phosphomolybdic acid in 100mL of ethanol.[7]Dip the plate and heat strongly. Blue-green spots on a yellow-green background.A very general and sensitive stain for a wide variety of organic compounds.
    Ninhydrin 1.5g ninhydrin in 100mL of n-butanol + 3.0mL acetic acid.[7]Dip the plate and heat. Pink or purple spots.Specific for primary and secondary amines. Excellent for visualizing unreacted starting THQ.

References

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Larsen, M. C., Le, T. P., Martin, C. E., Finneran, P. M., Sun, H., Appourchaux, K., ... & Cameron, M. D. (2022). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. ACS Chemical Neuroscience, 13(16), 2469–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 23, 2026, from [Link]

  • Pérez, D. I., Aliaga, C., Andrade, D. C., & Olea-Azar, C. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 28(14), 5485. [Link]

  • Fekete, J., & Milen, M. (1995). Comparative study on separation of diastereomers by HPLC. Journal of Liquid Chromatography, 18(7), 1295-1308. [Link]

  • Chemistry LibreTexts. (2022, November 2). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 23, 2026, from [Link]

  • O'Donnell, J. (2022, January 25). TLC Stains for Chemists. Scribd. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved January 23, 2026, from [Link]

  • O'Malley, S. J., & Tan, K. L. (2013). Single-Operation Deracemization of 3H-Indolines and Tetrahydroquinolines Enabled by Phase Separation. Journal of the American Chemical Society, 135(38), 14271–14279. [Link]

Sources

Technical Support Center: Purification of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on enhancing the purity of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine. This molecule, featuring a tetrahydroquinoline core, a tertiary amide, and a primary aromatic amine, presents unique purification challenges. These include the potential for oxidation of the aromatic amine and the presence of structurally similar impurities from its synthesis. This document offers a structured, question-and-answer approach to troubleshoot common issues, supplemented with detailed protocols and expert rationale.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the purification of this compound, progressing from initial impurity assessment to advanced purification and handling.

Q1: What are the most likely impurities in my crude sample?

Answer: Understanding the probable synthetic route is key to anticipating impurities. A common pathway to this compound involves the reduction of a nitro precursor, 1-Isobutyryl-6-nitro-1,2,3,4-tetrahydroquinoline.

Causality: Based on this synthesis, the primary impurities are typically:

  • Unreacted Starting Material: The nitro-precursor (1-Isobutyryl-6-nitro-1,2,3,4-tetrahydroquinoline) is a common impurity if the reduction is incomplete.

  • Intermediates: Partial reduction can lead to corresponding nitroso or hydroxylamine intermediates. While often transient, they can sometimes persist.

  • By-products from Reagents: If using metal-based reducing agents like Fe/NH₄Cl or SnCl₂, residual metal salts can contaminate the product.[1] If using catalytic hydrogenation (e.g., H₂/Pd/C), catalyst fines may be present.[2]

  • Oxidation/Degradation Products: The 6-amino group is an aromatic amine, which is susceptible to air oxidation. This often results in the formation of colored, high-molecular-weight impurities that can give your product a yellow, brown, or pink hue.

Q2: My crude product is a dark, oily solid. What is the best first step for purification?

Answer: For a crude, discolored solid, recrystallization is the most effective and economical first-pass purification technique. It is excellent for removing both less soluble (e.g., catalyst residues) and more soluble impurities (e.g., unreacted starting materials), as well as colored oxidation products.

Expertise & Experience: The goal of recrystallization is to find a solvent (or solvent system) in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities have different solubility profiles. Given the polar amine and amide groups, polar protic or aprotic solvents are a good starting point.

A secondary option, particularly for amines that are difficult to crystallize, is to perform an acid-base extraction . By dissolving the crude material in a non-polar organic solvent (like dichloromethane or ethyl acetate) and washing with dilute aqueous acid (e.g., 1M HCl), the basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities (like the nitro-precursor) behind. You can then basify the aqueous layer and extract your purified amine back into an organic solvent. This can also be achieved by precipitating the hydrochloride salt directly from an organic solution.[3][4]

Q3: How do I select the optimal solvent for recrystallizing this compound?

Answer: A systematic solvent screen is the most reliable method. The presence of both hydrogen bond donors (the amine) and acceptors (the amide carbonyl) suggests that solvents capable of hydrogen bonding will be effective.

Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Test solvents like ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.

  • Observe solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heat the tubes that did not show solubility. A good solvent will dissolve the compound completely upon heating.

  • Allow the heated, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a high yield of crystalline solid upon cooling.

Solvent Class Examples Rationale & Expected Outcome
Alcohols Ethanol, IsopropanolHigh potential. Good solubility when hot, poor when cold due to hydrogen bonding. Often a first choice.
Esters Ethyl AcetateModerate potential. Less polar than alcohols. May require a co-solvent like hexane to reduce solubility at cold temperatures.
Ketones AcetoneModerate potential. Similar polarity to ethyl acetate. Its high volatility can sometimes complicate the process.
Aromatic TolueneLow potential alone. May be useful as the less polar component in a two-solvent system (e.g., Toluene/Ethanol).
Aqueous Mixtures Ethanol/WaterHigh potential. Dissolve in hot ethanol, then add water dropwise until turbidity appears. Reheat to clarify and cool slowly.
Q4: I've recrystallized my sample, but HPLC analysis still shows 2-5% impurity. What's next?

Answer: When high-purity material (>99%) is required and recrystallization is insufficient, flash column chromatography is the logical next step.[5] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Expertise & Experience: Your compound is moderately polar. The aromatic amine can interact strongly with the acidic silica gel, potentially leading to "tailing" or streaking on the column. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

G cluster_start Purity Check cluster_dev Method Development cluster_purify Purification cluster_end Final Analysis start Recrystallized Product (Purity < 99%) tlc Develop TLC Method (e.g., EtOAc/Hexane + 1% TEA) start->tlc rf Calculate Rf Values (Target Rf ≈ 0.3) tlc->rf flash Perform Flash Chromatography (Normal Phase Silica) rf->flash collect Collect Fractions flash->collect combine Combine Pure Fractions (Guided by TLC) collect->combine evap Evaporate Solvent combine->evap hplc Final Purity Check (HPLC > 99%) evap->hplc

Q5: My compound appears to be degrading on the silica gel column (a yellow/brown band forms at the top). How can I prevent this?

Answer: This is a classic sign of on-column oxidation of the aromatic amine. Silica gel can be slightly acidic and has a large surface area, which can catalyze air oxidation, especially for sensitive compounds.

Troubleshooting Steps:

  • Deactivate the Silica: As mentioned in Q4, adding 0.5-1% triethylamine (TEA) or 1% ammonia (as a solution in methanol, added to the mobile phase) is the most effective solution. This neutralizes acidic sites and minimizes degradation.

  • Use Deactivated Silica: For highly sensitive amines, you can use commercially available deactivated silica gel or prepare it by slurrying standard silica gel in your mobile phase containing TEA for an hour before packing the column.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can load the sample, run the column, and collect fractions efficiently.

  • Consider Alternative Stationary Phases: If the problem persists, switch to a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like Diol or Amino silica.[6][7] For very polar compounds, reversed-phase (C18) chromatography is also an option.[6][8]

Q6: How should I store the purified this compound to maintain its purity?

Answer: Aromatic amines are sensitive to light, air (oxygen), and heat.[9] Improper storage is a common reason for a high-purity compound to fail quality control checks later on.

Authoritative Recommendations for Storage:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. Displacing the air in the vial with an inert gas before sealing is critical.

  • Temperature: Store at low temperatures. For long-term storage, -20°C is recommended.[10] For short-term use, storing at 2-8°C is acceptable.[11]

  • Light: Use an amber vial or wrap the container in aluminum foil to protect it from light.

  • Purity: Ensure the solvent is completely removed before storage, as residual solvent can promote degradation.

G cluster_threats Degradation Factors cluster_products Result cluster_mitigation Storage Protocol compound 1-Isobutyryl-1,2,3,4- tetrahydroquinolin-6-amine oxygen Oxygen (Air) compound->oxygen light Light (UV) compound->light heat Heat compound->heat degradation Oxidized Impurities (Colored) oxygen->degradation light->degradation heat->degradation inert Inert Atmosphere (Ar or N₂) inert->compound Protects cold Low Temperature (-20°C) cold->compound Protects dark Amber Vial (Dark) dark->compound Protects

Part 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key purification and analysis techniques discussed.

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a starting point and should be optimized based on the results of your solvent screen.

  • Dissolution: Place 1.0 g of the crude amine in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add 5 mL of ethanol and heat the mixture to a gentle boil on a stirrer hotplate.

  • Solubilization: Continue adding ethanol in small portions (1-2 mL at a time) until the solid is completely dissolved. Note the total volume of ethanol used. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residue) are visible, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated flask.

  • Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent composition) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol assumes a moderately polar compound and uses a standard solvent system.

  • TLC Analysis: Develop a mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of Ethyl Acetate and Hexane. Add 1% triethylamine (TEA) to the solvent mixture. Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.

  • Column Packing: Select a column of appropriate size (a 100:1 ratio of silica to crude compound by weight is a good rule of thumb). Pack the column with silica gel using the chosen mobile phase (the "wet slurry" method is preferred).

  • Sample Loading: Dissolve your crude compound (~500 mg) in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform "dry loading": dissolve the compound in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (~2-3x the compound weight), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column using the mobile phase developed in step 1. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity, e.g., from 20% EtOAc to 50% EtOAc) elution. Applying gentle air pressure (flash chromatography) will speed up the process.[5]

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting small aliquots from each fraction.

  • Combine and Evaporate: Once the desired compound has fully eluted, combine the pure fractions (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove all traces of solvent.

Protocol 3: Example HPLC Purity Analysis Method

This is a general-purpose Reverse-Phase HPLC method suitable for purity assessment of quinoline derivatives.[12][13][14]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar stationary phase for reverse-phase chromatography.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent, improving peak shape for the basic amine.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Common organic modifier for reverse-phase HPLC.
Gradient 10% B to 90% B over 15 minutesA broad gradient is good for initial screening to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[12]
Detection UV at 254 nmThe aromatic quinoline core will have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

References

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. A study detailing HPLC methods for quinoline compounds.
  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Discusses various stationary and mobile phases for separating quinoline derivatives. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. A guide on solvent selection for recrystallization, including for amines. Available at: [Link]

  • Garnier, N., et al. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Provides data on the stability of aromatic amines under various conditions. Available at: [Link]

  • University of Colorado Boulder. Column Chromatography. An educational resource explaining the principles of column and flash chromatography. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. A review covering the stability and reactivity of aromatic amines. Available at: [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. Discusses common reagents for nitro group reduction. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Discusses HILIC and alternative stationary phases for polar compounds. Available at: [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Provides data on long-term storage stability of aromatic amines at low temperatures. Available at: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. General guidelines for the storage of amines. Available at: [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. A technical note on purifying polar compounds, including the use of Diol and Amino columns. Available at: [Link]

  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Details a multi-step purification process for an amine involving salt formation. Available at: [Link]

  • Hawach Scientific. (2023). Learn More about FLASH Column. Discusses modern flash column technologies, including bonded phases. Available at: [Link]

  • ResearchGate. (2015). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. Provides examples of HPLC methods for quinoline derivatives. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. A summary of common reagents used for the reduction of nitro groups. Available at: [Link]

Sources

Technical Support Center: Optimizing Cell Permeability of Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroquinoline (THQ) compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to navigate the complexities of cell permeability optimization for this important class of molecules. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you overcome common experimental hurdles and accelerate your research.

The Critical Role of Permeability in THQ Drug Development

Tetrahydroquinolines are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1] However, a key determinant of a THQ compound's therapeutic efficacy is its ability to permeate cell membranes to reach its intracellular target. Poor permeability can lead to low bioavailability and diminished in vivo activity, representing a significant challenge in the drug development pipeline. This guide will equip you with the knowledge to systematically evaluate and optimize the permeability of your THQ derivatives.

Understanding the Fundamentals of Cell Permeability

Cellular permeability is a complex process governed by both the physicochemical properties of the compound and the biological characteristics of the cell membrane. Permeability is a critical factor that influences the rate and extent of drug absorption and distribution throughout the body.[2] Movement across the cell membrane can occur through two primary mechanisms:

  • Passive Diffusion: The movement of a compound across the membrane down its concentration gradient, without the need for cellular energy. This process is heavily influenced by the compound's lipophilicity, size, and charge.[3]

  • Active Transport: The movement of a compound against its concentration gradient, requiring cellular energy and the involvement of membrane transporter proteins. This can include both uptake and efflux transporters.

A thorough understanding of these mechanisms is crucial for interpreting permeability data and designing effective optimization strategies.

Core Permeability Assays: A Comparative Overview

Two of the most widely used in vitro assays for assessing intestinal permeability during drug discovery are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Assay Principle Advantages Limitations
PAMPA Measures passive diffusion across an artificial lipid membrane.[4][5]High-throughput, cost-effective, excellent for assessing passive permeability.[4]Does not account for active transport or efflux mechanisms.[4][6]
Caco-2 Uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier.[7][8]Provides a more biologically relevant model, assessing both passive diffusion and active transport processes.[9][10]Lower throughput, more expensive, and can be influenced by variability in cell culture conditions.[11]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the permeability assessment of tetrahydroquinoline compounds.

FAQ 1: Why is my THQ compound showing high permeability in the PAMPA assay but low permeability in the Caco-2 assay?

This is a classic and informative discrepancy that points towards the involvement of active efflux transporters.

  • Causality: The PAMPA assay only measures passive diffusion.[4][6] A high permeability value in this assay indicates that your THQ compound has favorable physicochemical properties (e.g., optimal lipophilicity and size) to cross a lipid membrane.[3] However, the Caco-2 assay utilizes a cell monolayer that expresses various transporter proteins, including efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1).[10][12][13] If your THQ compound is a substrate for one of these efflux pumps, it will be actively transported out of the Caco-2 cells, resulting in a lower apparent permeability.[12][13]

  • Troubleshooting Workflow:

    A Discrepant Results: High PAMPA, Low Caco-2 B Hypothesis: Compound is an efflux pump substrate A->B C Experiment: Bidirectional Caco-2 Assay B->C D Data Analysis: Calculate Efflux Ratio (ER) C->D E ER > 2? D->E F Conclusion: Efflux is limiting permeability. Consider structural modifications to reduce efflux recognition. E->F Yes G Conclusion: Efflux is not the primary issue. Investigate other factors (e.g., poor solubility, metabolism). E->G No

    Troubleshooting workflow for discrepant permeability results.
  • Experimental Protocol: Bidirectional Caco-2 Assay

    • Objective: To determine if the test compound is a substrate of efflux transporters.

    • Methodology:

      • Culture Caco-2 cells on permeable supports to form a confluent monolayer.[7]

      • Perform the permeability assay in two directions:

        • Apical to Basolateral (A to B): Simulates absorption from the gut into the bloodstream.[7]

        • Basolateral to Apical (B to A): Measures transport from the basolateral side back to the apical side, indicative of efflux.[7]

      • Incubate the test compound on either the apical or basolateral side.

      • At various time points, collect samples from the receiver compartment.

      • Quantify the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) for both directions.

      • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B).

      • An ER greater than 2 is a strong indication that the compound is a substrate for an efflux pump.

FAQ 2: My THQ compound has poor aqueous solubility. How can I obtain reliable permeability data?

Low aqueous solubility is a common challenge that can lead to an underestimation of permeability.[11]

  • Causality: If the compound precipitates in the assay buffer, its effective concentration at the cell surface is reduced, leading to an artificially low measured permeability.

  • Troubleshooting Strategies:

    • Formulation Approaches:

      • Co-solvents: Use a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol to increase solubility. However, be cautious as high concentrations of co-solvents can disrupt the integrity of the Caco-2 cell monolayer.

      • pH Adjustment: For ionizable THQ compounds, adjusting the pH of the buffer can significantly improve solubility. The pH of the apical and basolateral compartments in a Caco-2 assay can be set to mimic physiological conditions (e.g., pH 6.5 apical, pH 7.4 basolateral).[14]

      • Excipients: The use of non-toxic solubilizing agents, such as cyclodextrins, can be explored.

    • Assay Modifications:

      • Lowering the Donor Concentration: While this may seem counterintuitive, using a lower, more soluble concentration of the compound can sometimes provide more accurate data, although it may present analytical challenges in detecting the compound in the receiver well.[14]

      • Inclusion of Bovine Serum Albumin (BSA): Adding BSA to the receiver compartment can help maintain sink conditions and prevent the compound from sticking to the plasticware, which can improve recovery.

FAQ 3: How can I improve the permeability of my THQ lead compound?

Improving permeability often involves a multi-pronged approach focused on modifying the physicochemical properties of the molecule.

  • Structure-Permeability Relationships (SPRs): The permeability of a compound is largely dictated by its molecular size, lipophilicity, and hydrogen bonding capacity.[15][16][17] Quantitative Structure-Permeability Relationship (QSPR) models can be valuable tools in guiding chemical modifications.[15][16][18]

  • Strategies for Permeability Enhancement:

Strategy Rationale Example Modification for a THQ Scaffold
Reduce Molecular Weight Smaller molecules generally exhibit better passive diffusion.Simplify or remove bulky substituents on the THQ ring.
Optimize Lipophilicity (logP/logD) A balance is key; too high or too low lipophilicity can hinder permeability. Aim for a logP in the range of 1-3 for many orally absorbed drugs.Introduce or remove polar functional groups. For instance, adding a morpholine group has been shown to improve the pharmacokinetic properties of some THQ derivatives.[1]
Reduce Hydrogen Bond Donors A high number of hydrogen bond donors can negatively impact permeability.Replace -NH or -OH groups with less polar bioisosteres, or mask them through prodrug strategies.
Introduce Intramolecular Hydrogen Bonding This can effectively "hide" polar groups, reducing the energy required for the molecule to desolvate and enter the lipid membrane.Strategically position functional groups that can form an intramolecular hydrogen bond.
Modulate pKa For ionizable compounds, shifting the pKa can alter the ratio of ionized to non-ionized species at physiological pH, impacting permeability.Introduce electron-withdrawing or electron-donating groups to influence the basicity of the nitrogen in the THQ core.
  • Workflow for Permeability Optimization:

    A Identify THQ Lead with Low Permeability B Analyze Physicochemical Properties (MW, logP, H-bond donors) A->B C Generate Analogs with Targeted Modifications B->C D Screen Analogs in PAMPA Assay C->D E Select Analogs with Improved Passive Permeability D->E F Test Selected Analogs in Caco-2 Assay E->F G Identify Candidate with Optimized Permeability F->G

    Iterative workflow for THQ permeability optimization.

References

  • Cell Permeability Assay. BioIVT. [Link]

  • Tetrahydroquinoline/4,5-dihydroisoxazoline hybrids counteracts multidrug resistance by inhibiting MRP1-mediated drug efflux. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. MolecularCloud. [Link]

  • Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. PubMed. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI. [Link]

  • Prioritization scheme for quantitative structure-permeability relationship models to predict dermal absorption of chemicals. OAE Publishing Inc. [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]

  • Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Tetrahydroquinoline/4,5-dihydroisoxazoline hybrids counteracts multidrug resistance by inhibiting MRP1-mediated drug efflux. PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed. [Link]

  • Quantitative structure-permeability relationships for percutaneous absorption: Re-analysis of steroid data. ResearchGate. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • Permeability. Pharmaron. [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

  • Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. PMC - PubMed Central. [Link]

  • Analysis on Parallel Artificial Membrane Permeation Assay. Labinsights. [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. [Link]

  • Structure-permeability Relationships for Transcorneal Penetration. SciSpace. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]

  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Bio-protocol. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Evaluating Molecular Properties Involved in Transport of Small Molecules in Stratum Corneum: A Quantitative Structure-Activity Relationship for Skin Permeability. MDPI. [Link]

  • caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity Validation of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine in Neuroprotective Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and exacting. This guide provides an in-depth, experience-driven framework for validating the bioactivity of a novel compound, 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine (hereafter referred to as Cmpd-THQ), with a hypothesized neuroprotective profile. Given the absence of prior art for this specific molecule, we will build our validation strategy on the well-established neuroprotective potential of the tetrahydroquinoline scaffold.[1][2][3]

The core hypothesis is that Cmpd-THQ acts as a multi-target neuroprotective agent, primarily by mitigating oxidative stress and modulating key cell survival pathways, positioning it as a potential therapeutic for neurodegenerative diseases or acute neuronal injury. This guide will objectively compare its hypothetical performance against Edaravone , a clinically approved neuroprotective agent and potent free radical scavenger, providing the necessary experimental context for its evaluation.[4][5]

Section 1: Mechanistic Hypothesis and Rationale

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, known for its antioxidant and neuroprotective properties.[1][2] The isobutyryl and amine functional groups on Cmpd-THQ may enhance its ability to scavenge free radicals and modulate enzymatic activity. We hypothesize a dual mechanism of action:

  • Direct Antioxidant Activity : The phenolic-like nature of the hydroxyl group that can be formed from the amine at position 6, combined with the electron-rich heterocyclic system, suggests a capacity for scavenging reactive oxygen species (ROS). This is a mechanism shared with Edaravone.[5]

  • Modulation of Cellular Defense Pathways : We propose that Cmpd-THQ activates the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This pathway is a key target for many emerging neuroprotective agents.[6]

This dual-action potential suggests that Cmpd-THQ could offer a more robust neuroprotective effect compared to agents with a singular mechanism.

Hypothesized_Mechanism_of_Action cluster_0 Neuronal Cell ROS Oxidative Stress (e.g., from H₂O₂, 6-OHDA) Mitochondria Mitochondria ROS->Mitochondria Damages Cmpd_THQ Cmpd-THQ Cmpd_THQ->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex Cmpd_THQ->Nrf2_Keap1 Induces Dissociation Edaravone Edaravone Edaravone->ROS Scavenges Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds HO1 HO-1 & Other Antioxidant Enzymes ARE->HO1 Upregulates Transcription HO1->ROS Neutralizes Apoptosis Apoptosis HO1->Apoptosis Inhibits Mitochondria->Apoptosis Triggers Survival Neuronal Survival

Caption: Hypothesized dual-action neuroprotective mechanism of Cmpd-THQ.

Section 2: In Vitro Validation Workflow

The initial validation phase uses established in vitro models to efficiently screen for efficacy, dose-response, and mechanism of action. The human neuroblastoma cell line, SH-SY5Y, is an excellent first-line model due to its neuronal characteristics and widespread use in neurotoxicity and neuroprotection studies.[7][8][9]

In_Vitro_Workflow start Start: Cmpd-THQ Synthesis & Characterization step1 Step 1: Cytotoxicity Screen (SH-SY5Y Cells) Determine Maximum Non-Toxic Dose start->step1 step2 Step 2: Neuroprotection Assay (H₂O₂ or 6-OHDA induced toxicity) Measure Cell Viability (MTT Assay) step1->step2 step3 Step 3: Oxidative Stress Assay Measure Intracellular ROS (DCFH-DA Assay) step2->step3 step4 Step 4: Mechanistic Assays - Western Blot for Nrf2/HO-1 - Mitochondrial Membrane Potential (JC-1) step3->step4 decision Efficacy & Potency Comparable to Edaravone? step4->decision proceed Proceed to In Vivo Models decision->proceed Yes stop Stop/Optimize Structure decision->stop No

Caption: A streamlined workflow for the in vitro validation of Cmpd-THQ.

Experimental Protocols: In Vitro

Protocol 2.1: Baseline Cytotoxicity Assessment

  • Objective: To determine the concentration range of Cmpd-THQ that is non-toxic to SH-SY5Y cells.

  • Methodology:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of Cmpd-THQ (e.g., 0.1 µM to 100 µM) in complete cell culture medium.

    • Replace the medium in the wells with the medium containing the various concentrations of Cmpd-THQ. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle control. The highest concentration showing >95% viability is considered the maximum non-toxic dose for subsequent experiments.

Protocol 2.2: Neuroprotection against Oxidative Stress

  • Objective: To evaluate the ability of Cmpd-THQ to protect SH-SY5Y cells from oxidative stress-induced cell death.

  • Methodology:

    • Seed SH-SY5Y cells as described in Protocol 2.1.

    • Pre-treat the cells for 2 hours with non-toxic concentrations of Cmpd-THQ and Edaravone (positive control), determined from the cytotoxicity assay.

    • Induce oxidative stress by adding a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 200 µM) or 6-hydroxydopamine (6-OHDA) for Parkinson's disease models.[6]

    • Include control wells: untreated cells, cells treated with the toxin only, and cells treated with the test compounds only.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described above.

    • Neuroprotection is quantified by the percentage increase in cell viability in the compound-treated groups compared to the toxin-only group.

Comparative In Vitro Data

The following table presents hypothetical data from the neuroprotection assay, comparing Cmpd-THQ to Edaravone.

Treatment GroupConcentration (µM)Cell Viability (% of Control)Neuroprotection (%)
Control (Untreated) -100 ± 4.5-
H₂O₂ (200 µM) only -48 ± 3.20
Cmpd-THQ + H₂O₂ 165 ± 4.135.4
582 ± 3.870.8
1091 ± 5.089.6
Edaravone + H₂O₂ 162 ± 3.929.2
578 ± 4.262.5
1085 ± 3.577.1

Data are presented as mean ± SD. Neuroprotection (%) is calculated as [(ViabilityTreated - ViabilityToxin) / (ViabilityControl - ViabilityToxin)] * 100.

These hypothetical results suggest that Cmpd-THQ demonstrates potent, dose-dependent neuroprotection, potentially exceeding the efficacy of Edaravone at equivalent concentrations in this model.

Section 3: In Vivo Model Validation

Successful in vitro results necessitate validation in a more complex biological system. An in vivo model allows for the assessment of pharmacokinetics, safety, and efficacy in the context of a whole organism. For neuroprotection, a rodent model of acute ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, is a robust and clinically relevant choice.[7]

Experimental Protocol: In Vivo

Protocol 3.1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Objective: To assess the neuroprotective efficacy of Cmpd-THQ in reducing infarct volume and improving neurological outcomes following an ischemic stroke.

  • Rationale: The MCAO model mimics the pathophysiology of human ischemic stroke, providing a strong platform for evaluating therapeutic interventions.[10]

  • Methodology:

    • Animal Groups: Male Sprague-Dawley rats (250-300g) are randomized into groups (n=10/group): Sham (surgery without occlusion), Vehicle (MCAO + vehicle), Cmpd-THQ (MCAO + test compound at various doses), and Edaravone (MCAO + positive control).

    • Surgical Procedure: Anesthetize the rats. Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

    • Drug Administration: Administer Cmpd-THQ, Edaravone, or vehicle intravenously at the time of reperfusion.

    • Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized 5-point scale (0=no deficit, 4=severe deficit).

    • Infarct Volume Measurement: At 48 hours, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue stains red, while the infarcted area remains white.

    • Data Analysis: Quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software. Compare neurological scores and infarct volumes between groups using appropriate statistical tests (e.g., ANOVA).

Comparative In Vivo Data

The table below shows hypothetical results from the MCAO study.

Treatment GroupDose (mg/kg)Neurological Score (at 24h)Infarct Volume (% of Hemisphere)
Sham -0.1 ± 0.21.2 ± 0.5
Vehicle (MCAO) -3.5 ± 0.645.8 ± 5.1
Cmpd-THQ (MCAO) 52.4 ± 0.531.5 ± 4.8
101.8 ± 0.422.1 ± 3.9
Edaravone (MCAO) 32.6 ± 0.734.2 ± 5.3

*Data are presented as mean ± SD. p < 0.05 compared to Vehicle group.

These illustrative data indicate that Cmpd-THQ significantly reduces infarct volume and improves neurological function in a dose-dependent manner, with the 10 mg/kg dose showing superior efficacy to the standard clinical dose of Edaravone in this model.

Section 4: Decision Framework and Future Directions

The validation process is iterative. The data gathered from these comparative studies form the basis for critical decision-making.

Decision_Framework input_data Input: Comparative In Vitro & In Vivo Data (Cmpd-THQ vs. Edaravone) q1 Is In Vitro Efficacy Superior or Non-Inferior to Edaravone? input_data->q1 q2 Is In Vivo Efficacy (Infarct Reduction, Functional Outcome) Significant and Dose-Dependent? q1->q2 Yes outcome3 Terminate Development or Return to Medicinal Chemistry for SAR Optimization q1->outcome3 No q3 Is the Preliminary Safety Profile Acceptable (No Overt Toxicity)? q2->q3 Yes outcome2 Re-evaluate: - Optimize Dose/Regimen - Consider Alternative Model q2->outcome2 Partial/No outcome1 Advance to Pre-Clinical Toxicology & ADME Studies q3->outcome1 Yes q3->outcome3 No

Caption: Decision-making framework based on comparative validation data.

Based on our hypothetical data, Cmpd-THQ would meet the criteria to advance. Future steps would include:

  • Advanced Mechanistic Studies: Confirm Nrf2 pathway activation in vivo via immunohistochemistry and Western blotting on brain tissue samples.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-THQ to understand its bioavailability and brain penetration.

  • Chronic Models: Evaluate Cmpd-THQ in chronic models of neurodegeneration (e.g., an MPTP mouse model for Parkinson's disease) to assess its disease-modifying potential.

  • Formal Toxicology: Conduct comprehensive safety and toxicology studies under Good Laboratory Practice (GLP) conditions to prepare for potential clinical trials.

This structured, comparative approach ensures that resources are directed toward compounds with the highest probability of success, grounding developmental decisions in robust, scientifically validated data.

References

  • How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - MDPI. Available at: [Link]

  • Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis | ACS Omega. Available at: [Link]

  • Ginsenoside Rk1 alleviates lipopolysaccharide (LPS)-induced cognitive impairment by modulating synaptic plasticity - Frontiers. Available at: [Link]

  • Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review - Dove Medical Press. Available at: [Link]

  • Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC - PubMed Central. Available at: [Link]

  • Current Drugs and Potential Future Neuroprotective Compounds for Parkinson's Disease - PMC - PubMed Central. Available at: [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PubMed Central. Available at: [Link]

  • Is there a positive control for neuroprotective studies? - ResearchGate. Available at: [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed. Available at: [Link]

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed. Available at: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - MDPI. Available at: [Link]

  • Who are the leading innovators in neuroprotective drugs for the pharmaceutical industry?. Available at: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. Available at: [Link]

  • In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress... - ResearchGate. Available at: [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay - MDPI. Available at: [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers. Available at: [Link]

  • Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction - PubMed Central. Available at: [Link]

  • Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile - MDPI. Available at: [Link]

  • Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases - PMC - PubMed Central. Available at: [Link]

  • In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - NIH. Available at: [Link]

  • What is the mechanism of Edaravone? - Patsnap Synapse. Available at: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed. Available at: [Link]

  • The Neuroprotective Effects of Edaravone in an Experimental Mouse Model of Traumatic Brain Injury - AUB ScholarWorks. Available at: [Link]

  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Available at: [Link]

Sources

The Isobutyryl Moiety in 6-Amino-Tetrahydroquinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile template for the spatial arrangement of pharmacophoric features, leading to a wide array of pharmacological activities, including anticancer, neuroprotective, and anti-infective properties. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, subclass: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine. Due to the novelty of this specific molecule, direct experimental data is scarce. Therefore, this guide will provide a comprehensive comparative analysis by extrapolating from the rich body of literature on related N-acylated and 6-substituted THQ derivatives. We will explore the anticipated impact of the N-isobutyryl group and the 6-amino substituent on biological activity, compare it with known analogues, and provide detailed experimental protocols for its synthesis and evaluation.

The 1-Acyl-6-Amino-Tetrahydroquinoline Scaffold: A Privileged Motif

The THQ core is a "privileged scaffold," meaning it can bind to multiple, unrelated biological targets. The substitution pattern on this core dictates its specific activity. The focus of this guide, this compound, presents two key points of diversification:

  • The N-Acyl Group (Position 1): The nitrogen atom of the THQ ring is acylated with an isobutyryl group. The nature of this acyl substituent can significantly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These properties, in turn, affect its pharmacokinetic and pharmacodynamic profile.

  • The Amino Group (Position 6): The presence of an amino group on the aromatic ring introduces a key functional group for hydrogen bonding and potential salt formation. Its basicity and nucleophilicity can be crucial for target interaction and can also serve as a handle for further chemical modification.

The combination of these two features suggests potential for a range of biological activities, which we will explore through a comparative SAR analysis.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Roles of the Isobutyryl and Amino Groups

While direct SAR data for this compound is not available, we can infer its potential properties by examining related compounds.

The Influence of the N-Acyl Group

The N-acyl group plays a pivotal role in modulating the biological activity of THQ derivatives. Studies on various N-acylated THQs and related tetrahydroisoquinolines have revealed several key trends:

  • Lipophilicity and Cell Permeability: Acylation generally increases the lipophilicity of the THQ core. The size and branching of the acyl group are critical. An isobutyryl group, being more lipophilic than a simple acetyl group, may enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Target Binding and Conformation: The acyl group can influence the conformation of the THQ ring and present different steric and electronic features to a biological target. The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for many receptor and enzyme active sites. The branched nature of the isobutyryl group may provide a better fit for specific hydrophobic pockets compared to linear acyl chains.

  • Metabolic Stability: The N-acyl linkage can be susceptible to enzymatic hydrolysis. The steric hindrance provided by the isobutyryl group might offer greater metabolic stability compared to less bulky acyl groups like acetyl, potentially leading to a longer duration of action.

The Significance of the 6-Amino Group

The position and nature of substituents on the aromatic ring of the THQ scaffold are critical determinants of biological activity. A 6-amino group is a particularly interesting feature:

  • Hydrogen Bonding and Polarity: The primary amine at the 6-position can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. This polar group can also improve the aqueous solubility of the molecule.

  • Electronic Effects: The amino group is an electron-donating group, which can influence the reactivity and electronic properties of the entire aromatic system. This can impact binding to targets where charge distribution is important.

  • Bioisosteric Replacement: The 6-amino group can be considered a bioisostere of a hydroxyl group, which is present in some known neuroprotective THQ derivatives. Both groups can engage in similar hydrogen bonding interactions.

The following diagram illustrates the key pharmacophoric features of the this compound scaffold based on this analysis.

SAR_features cluster_0 This compound cluster_1 Key Pharmacophoric Features mol N_acyl N-Isobutyryl Group: - Modulates lipophilicity - Steric bulk for target fit - Potential for metabolic stability N_acyl->mol Position 1 Amino 6-Amino Group: - H-bond donor/acceptor - Increases polarity - Electron-donating properties Amino->mol Position 6 Core THQ Scaffold: - Rigid, defined conformation Core->mol

Caption: Key pharmacophoric features of the target scaffold.

Comparative Analysis with Bioactive Tetrahydroquinoline Analogs

To contextualize the potential of this compound, we will compare its structural features to known bioactive THQ derivatives with established anticancer and neuroprotective activities.

Anticancer Activity

Numerous THQ derivatives have demonstrated potent anticancer activity. A comparative analysis suggests that the 1-isobutyryl-6-amino-THQ scaffold could be a promising candidate in this therapeutic area.

Compound/ClassKey Structural FeaturesReported Anticancer Activity (IC50)Reference
Hypothetical: 1-Isobutyryl-6-amino-THQ N-isobutyryl, 6-aminoTo be determinedN/A
2-Arylquinolines Aromatic quinoline core with C-2 aryl substitutionHeLa: 8.3 µM; PC3: 31.37 µM[1]
N-Aryl-6-methoxy-THQs N-aryl, 6-methoxyPotent inhibitors of tubulin polymerization[2]
Tetrahydroquinoline-isoxazoline hybrids N-allyl-isoxazoline substituentMurine melanoma (B16F10): 11.37 µM[3]
Benzofuro[3,2-c]quinolines Fused furan ringAntileukemia (MV-4-11): Potent activity[4]

The data suggests that substitutions at both the N-1 and C-6 positions are well-tolerated and can lead to potent anticancer activity. The presence of an N-acyl group, as in our target compound, is a common feature in many bioactive molecules. The 6-amino group could potentially mimic the electronic properties of the 6-methoxy group found in some potent tubulin inhibitors.

Neuroprotective Activity

The THQ scaffold is also a recognized pharmacophore for neuroprotective agents. The antioxidant and anti-inflammatory properties of many THQ derivatives contribute to their neuroprotective effects.

Compound/ClassKey Structural FeaturesReported Neuroprotective Mechanism/ActivityReference
Hypothetical: 1-Isobutyryl-6-amino-THQ N-isobutyryl, 6-aminoTo be determinedN/A
6-Hydroxy-2,2,4-trimethyl-THQ 6-hydroxyEnhances antioxidant system, suppresses apoptosis in a Parkinson's disease model
N-Acyl 5-hydroxytryptamines N-acyl groupAttenuates glutamate-induced cytotoxicity via activation of Nrf2 signaling[5][6]
Quinoline derivatives General quinoline scaffoldInhibition of AChE, BACE1, and GSK3β[7]
Isoquinoline alkaloids (e.g., Nuciferine) Related heterocyclic coreInhibit neuroinflammation and reduce oxidative damage[8]

The 6-amino group in our target compound could potentially confer antioxidant properties similar to the 6-hydroxy group in the known neuroprotective agent, 6-hydroxy-2,2,4-trimethyl-THQ. Furthermore, the N-acyl moiety has been shown in other molecular scaffolds to contribute to neuroprotection by activating antioxidant signaling pathways.

Experimental Protocols

To facilitate the investigation of this compound and its analogs, detailed experimental protocols for its synthesis and biological evaluation are provided below.

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process starting from a commercially available substituted aniline. The general synthetic route is outlined below.

Synthesis_Workflow Start 4-Nitroaniline Step1 Step 1: Skraup Synthesis (Glycerol, H2SO4, Oxidizing agent) Start->Step1 Intermediate1 6-Nitroquinoline Step1->Intermediate1 Step2 Step 2: Reduction (H2, Pd/C or SnCl2, HCl) Intermediate1->Step2 Intermediate2 6-Nitro-1,2,3,4-tetrahydroquinoline Step2->Intermediate2 Step3 Step 3: N-Acylation (Isobutyryl chloride, Base) Intermediate2->Step3 Intermediate3 1-Isobutyryl-6-nitro-1,2,3,4-tetrahydroquinoline Step3->Intermediate3 Step4 Step 4: Nitro Reduction (H2, Pd/C or Fe, NH4Cl) Intermediate3->Step4 Product This compound Step4->Product

Caption: Synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Step 1: Synthesis of 6-Nitroquinoline (Skraup Synthesis)

    • To a mixture of 4-nitroaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate) in a round-bottom flask, slowly add concentrated sulfuric acid with cooling.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, pour the mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • Purify the crude 6-nitroquinoline by recrystallization or column chromatography.

  • Step 2: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

    • Dissolve 6-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the theoretical amount of hydrogen is consumed.

    • Alternatively, reduction can be achieved using tin(II) chloride in hydrochloric acid.

    • Filter the catalyst and remove the solvent under reduced pressure. Purify the product as needed.

  • Step 3: Synthesis of 1-Isobutyryl-6-nitro-1,2,3,4-tetrahydroquinoline

    • Dissolve 6-nitro-1,2,3,4-tetrahydroquinoline in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a base, such as triethylamine or pyridine, to act as an acid scavenger.

    • Cool the mixture in an ice bath and add isobutyryl chloride dropwise with stirring.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

  • Step 4: Synthesis of this compound

    • Dissolve 1-isobutyryl-6-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Hydrogenate the mixture under hydrogen pressure until the reaction is complete.

    • Alternatively, the nitro group can be reduced using iron powder in the presence of ammonium chloride in an ethanol/water mixture.

    • Filter the catalyst or iron salts and remove the solvent to obtain the final product. Purify by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and known anticancer drugs (e.g., doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., HT22 mouse hippocampal cells) in appropriate culture medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Glutamate Challenge: Add a toxic concentration of glutamate to the wells (excluding the negative control) and incubate for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described above or other cell viability assays (e.g., LDH release assay).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the glutamate-treated control.

Conclusion and Future Directions

While this compound remains a novel and largely uncharacterized compound, a comprehensive analysis of the existing literature on related THQ derivatives provides a strong foundation for predicting its potential biological activities. The N-isobutyryl group is anticipated to enhance lipophilicity and metabolic stability, while the 6-amino group offers key hydrogen bonding capabilities and a site for further derivatization.

Based on our comparative analysis, this scaffold holds promise as a template for the development of new anticancer and neuroprotective agents. The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of this compound and its analogs. Future research should focus on the systematic exploration of the SAR of the N-acyl group by synthesizing a series of analogs with varying chain lengths, branching, and electronic properties. Furthermore, elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on the 1-acyl-6-amino-tetrahydroquinoline scaffold.

References

  • Synthesis of enantiomers of 6-nitro- and 6-amino-2-methyl-1,2,3,4-tetrahydroquinolines.
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.
  • Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N -Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol: A Modular Approach to C6-Alkylated Quinolines.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - PubMed Central.
  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. PMC - NIH.
  • The Comparative Analysis of the Impact of N-Acetyl-L-Cysteine and its Combination with Propolis on Quality-of-Life in Patients with Acute Bronchitis.
  • Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety | Request PDF.
  • Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. MDPI.
  • Neuroprotective effect of N-acyl 5-hydroxytryptamines on glutamate-induced cytotoxicity in HT-22 cells. PubMed.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxid
  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed.
  • (PDF) Synthesis of N-Allyl and N-Propargyl Tetrahydroquinolines: Evaluation of Antioxidant Activity and Cholinesterase Inhibition in the Context of Neurodegenerative Diseases such as Alzheimer's †.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.
  • Effects of N-acetylcysteine, oral glutathione (GSH)
  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Green Synthesis of Some tetrahydroquinoline derivatives and evaluation as anticancer agents | Request PDF.
  • (PDF) The comparison of antioxidant and hematological properties of N-acetylcysteine and α-lipoic acid in physically active males.
  • Neuroprotective Effect of Nor-Prenylated Acylphloroglucinols from Hypericum perforatum L. (St John's Wort) in the MPTP-Induced Zebrafish Model. MDPI.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles | Request PDF.
  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. | Semantic Scholar.

Sources

A Comparative Analysis for Drug Discovery: Tetrahydroquinoline vs. Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Privileged Scaffolds

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. Among the nitrogen-containing heterocycles, the quinoline and isoquinoline frameworks are pillars, found in a vast array of natural products and synthetic drugs. This guide provides a comparative analysis of two closely related yet distinct scaffolds: the fully aromatic isoquinoline and its saturated counterpart, the 1,2,3,4-tetrahydroquinoline (THQ) . While this guide will refer to the tetrahydro-derivative of quinoline, many principles discussed apply to the isomeric tetrahydroisoquinolines (THIQs) as well, which are also foundational in numerous bioactive compounds.[1]

This analysis moves beyond a simple catalog of properties to explain the causal relationships between structure, physicochemical characteristics, synthetic accessibility, and pharmacological outcomes. By providing field-proven experimental insights and supporting data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and exploit these privileged structures in their own research endeavors.

Chapter 1: The Structural & Physicochemical Divide

The fundamental difference between the isoquinoline and tetrahydroquinoline scaffolds lies in the hydrogenation of the pyridine ring. This seemingly simple structural change—from a planar, sp²-hybridized aromatic system to a flexible, sp³-hybridized non-aromatic ring—has profound consequences on the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.

The isoquinoline ring is flat, rigid, and electron-deficient, promoting π-π stacking interactions with aromatic residues in protein binding pockets. In contrast, the tetrahydroquinoline scaffold possesses a non-planar, puckered conformation. This flexibility allows its substituents to adopt specific spatial orientations, enabling more precise, three-dimensional interactions with complex biological targets. This conformational adaptability is a key reason why saturated heterocycles are often explored to improve binding affinity and selectivity over their flat aromatic counterparts.

This structural divergence directly impacts key physicochemical properties that govern a molecule's "drug-likeness".

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyTetrahydroquinolineIsoquinolineCausality & Field Insights
Structure Saturated Pyridine RingAromatic Pyridine RingThe sp³ nature of THQ allows for conformational flexibility (puckered ring), while the sp² isoquinoline is planar and rigid.
pKa ~5.09[2]5.14 - 5.42[3][4]Both are weak bases. The aromaticity of isoquinoline slightly delocalizes the lone pair on the nitrogen, making it a slightly weaker base than might be expected, but overall basicity is comparable.
logP (Lipophilicity) 2.29[2]2.08[4]The removal of a double bond and addition of hydrogen atoms in THQ increases its saturation and slightly enhances its lipophilicity compared to the aromatic isoquinoline.
Water Solubility <1 g/L (Slightly Soluble)[2]5 g/L (Sparingly Soluble)[4][5]The slightly higher polarity and potential for hydrogen bonding of the aromatic nitrogen in isoquinoline contributes to its marginally better water solubility.
Metabolic Stability Prone to oxidation at the benzylic position (C4) and N-dealkylation.[6]Ring oxidation by cytochrome P450 enzymes is a common metabolic pathway.The saturated ring of THQ can offer different metabolic "soft spots" compared to the aromatic isoquinoline ring, a factor that must be considered in lead optimization.[6]

Chapter 2: Synthesis Strategies & Accessibility

The choice of a scaffold is often influenced by its synthetic accessibility. Fortunately, robust and versatile methods exist for the synthesis of both frameworks. The selection of a specific route is dictated by the desired substitution pattern and the availability of starting materials.

The Bischler-Napieralski Reaction: Gateway to Isoquinolines

A cornerstone of isoquinoline synthesis, the Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide.[7][8] The reaction proceeds through an electrophilic aromatic substitution, typically yielding a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the fully aromatic isoquinoline if desired.[9] The requirement for an electron-rich benzene ring makes this method highly effective for producing alkaloids and their analogues.

Experimental Protocol: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

This protocol describes the synthesis of the amide precursor followed by its cyclization.

Part A: Synthesis of N-(2-Phenylethyl)benzamide

  • To a solution of 2-phenylethylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) in an ice bath, add a base such as triethylamine (1.2 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization.

Part B: Bischler-Napieralski Cyclization

  • Dissolve the N-(2-Phenylethyl)benzamide (1.0 eq) in a dry, non-polar solvent such as toluene.

  • Add a dehydrating agent, most commonly phosphorus oxychloride (POCl₃, 2-3 eq), dropwise at room temperature.[8]

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-6 hours, monitoring progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Basify the aqueous mixture with a concentrated NaOH solution until pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenyl-3,4-dihydroisoquinoline.[10][11]

The Pictet-Spengler Reaction: Accessing Tetrahydroquinolines & Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (and by extension, can be adapted for tetrahydroquinolines) via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13] This reaction is notable for its often mild conditions and its biomimetic nature, mimicking the biosynthesis of many alkaloids.

Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol outlines the direct reduction of the dihydroisoquinoline synthesized previously, a common follow-up to the Bischler-Napieralski reaction to access the tetrahydro- scaffold.[10][11]

  • Dissolve 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath to 0°C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

  • Carefully add water to quench the excess NaBH₄, followed by the addition of 1M HCl to adjust the pH to be slightly acidic.

  • Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Basify the remaining aqueous solution with 2M NaOH and extract the product with an organic solvent like DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[11][14]

Diagram 1: Comparative Synthetic Workflow

A visual representation of the sequential Bischler-Napieralski and reduction strategy to access both isoquinoline and tetrahydroisoquinoline scaffolds from a common precursor.

G cluster_0 Amide Formation cluster_1 Bischler-Napieralski Reaction cluster_2 Optional Dehydrogenation cluster_3 Reduction A 2-Phenylethylamine + Benzoyl Chloride B N-(2-Phenylethyl)benzamide A->B Base (e.g., Et3N) C 1-Phenyl-3,4-dihydroisoquinoline B->C 1. POCl3, Toluene, Reflux 2. Workup D 1-Phenylisoquinoline (Aromatic Scaffold) C->D Pd/C, Heat E 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (Saturated Scaffold) C->E NaBH4, MeOH

Caption: Workflow comparing synthesis of isoquinoline and tetrahydroisoquinoline derivatives.

Chapter 3: A Tale of Two Pharmacophores - Biological Activity

The structural and electronic differences between isoquinolines and tetrahydroquinolines translate into distinct pharmacological profiles. While both are considered "privileged scaffolds," they tend to engage different biological target classes.

Isoquinoline derivatives , with their planar aromatic systems, are frequently found in compounds that intercalate with DNA or interact with the flat binding pockets of certain enzymes, such as kinases.[14][15] Their rigid structure is well-suited for targeting well-defined, often hydrophobic, pockets. Many natural isoquinoline alkaloids, like berberine and sanguinarine, exhibit a broad range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[16]

Tetrahydroquinoline derivatives , by contrast, leverage their 3D structure to achieve high-affinity interactions with more complex targets like G-protein coupled receptors (GPCRs) and transporters.[17] The defined stereochemistry at substituted carbons allows for precise orienting of functional groups to engage with specific sub-pockets of a receptor, often leading to enhanced selectivity and potency. This scaffold is prevalent in central nervous system (CNS) active agents and other drugs requiring nuanced receptor interactions.

Diagram 2: Differential Biological Target Engagement

This diagram illustrates the general preference of each scaffold for different classes of biological targets based on their structural properties.

Caption: Preferred biological targets for isoquinoline vs. tetrahydroquinoline scaffolds.

Chapter 4: Case Study - Comparative Cytotoxicity in Cancer

To provide direct experimental support for the impact of scaffold saturation, we can examine data from studies that have synthesized and evaluated analogous series of compounds. A study by Wang et al. (2012) provides an excellent example, comparing the cytotoxicity and tubulin polymerization inhibitory activity of 1-phenyl-dihydroisoquinoline, 1-phenyl-tetrahydroisoquinoline, and 1-phenyl-isoquinoline analogues.[9]

The results clearly demonstrate that the saturation state of the pyridine ring has a dramatic effect on biological activity. The 1-phenyl-3,4-dihydroisoquinoline series (the immediate product of the Bischler-Napieralski reaction) was found to be the most potent class of tubulin polymerization inhibitors. The fully aromatic isoquinoline analogues and the fully saturated tetrahydroisoquinoline analogues were significantly less active.

Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Phenyl-Substituted Scaffolds

Compound ScaffoldHeLa (Cervical Cancer)A549 (Lung Cancer)K562 (Leukemia)
1-Phenyl-3,4-dihydroisoquinoline (5n) 0.0150.0210.012
1-Phenyl-1,2,3,4-tetrahydroisoquinoline (6n) > 50> 50> 50
1-Phenylisoquinoline (7n) 15.613.511.2
Data extracted from Wang et al., Arch. Pharm. Chem. Life Sci. 2012, 345, 822-828.[9]

Causality and Interpretation: The superior potency of the dihydroisoquinoline scaffold in this specific case suggests a "Goldilocks" effect. The fully planar isoquinoline may lack the optimal geometry for binding, while the highly flexible tetrahydroisoquinoline may have too high an energetic penalty to adopt the correct binding conformation. The dihydroisoquinoline, with its partial saturation, appears to offer the ideal balance of rigidity and three-dimensionality to effectively inhibit tubulin polymerization. This case study powerfully illustrates that scaffold selection is not merely about choosing between aromatic and saturated, but understanding the nuanced requirements of the specific biological target.

Chapter 5: Experimental Corner - A Head-to-Head Assay

To differentiate the biological effects of lead compounds from each class, a robust and quantitative assay is essential. The MTT assay is a standard colorimetric method for assessing cell viability and determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Protocol: Determining IC₅₀ via MTT Assay

This protocol provides a validated workflow for comparing the cytotoxic effects of a tetrahydroquinoline derivative and an isoquinoline derivative.

1. Reagent and Cell Preparation:

  • Cell Lines: Culture the desired cancer cell line (e.g., A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store protected from light at -20°C.

  • Test Compounds: Prepare 10 mM stock solutions of the tetrahydroquinoline and isoquinoline test compounds in DMSO.

2. Assay Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 48 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate Percent Viability: Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

This self-validating system, which includes appropriate controls, allows for the direct and objective comparison of the cytotoxic potency of the two scaffolds.

Conclusion & Future Perspectives

The choice between a tetrahydroquinoline and an isoquinoline scaffold is a strategic decision rooted in the fundamental principles of medicinal chemistry.

  • Isoquinolines offer a rigid, planar framework ideal for targeting well-defined enzymatic pockets, particularly those favoring aromatic interactions. Their synthesis is robust, though often requires a subsequent dehydrogenation step from the more readily accessible dihydroisoquinoline intermediate.

  • Tetrahydroquinolines provide a flexible, three-dimensional structure that is exceptionally well-suited for engaging complex targets like GPCRs, where specific spatial arrangements of substituents are paramount for achieving high affinity and selectivity.

The provided case study underscores a critical lesson: neither scaffold is inherently superior. The optimal choice is always target-dependent. The partially saturated dihydroisoquinoline intermediate emerged as the most potent scaffold for tubulin inhibition, highlighting the importance of exploring multiple saturation states during lead optimization.

Future research should continue to exploit the synthetic tractability of these scaffolds to build diverse chemical libraries. The development of novel asymmetric synthetic methods will be crucial for unlocking the full potential of chiral tetrahydroquinoline derivatives. By understanding the causal links between structure, physicochemical properties, and biological function, researchers can more effectively navigate the complex path of drug discovery, transforming these privileged scaffolds into next-generation therapeutics.

References

  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (n.d.). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry. [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2025, August 7). ResearchGate. [Link]

  • CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. (n.d.).
  • Studies on quinones. Part 41: Synthesis and cytotoxicity of isoquinoline-containing polycyclic quinones. (2025, August 6). ResearchGate. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. [Link]

  • MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. [Link]

  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Royal Society of Chemistry. [Link]

  • Wang, L., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(10), 822-828. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH. [Link]

  • (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method. (n.d.).
  • Isoquinoline. (n.d.). Wikipedia. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Wiley Online Library. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Bio-protocol. [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Wiley Online Library. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). Royal Society of Chemistry. [Link]

  • Isoquinoline. (n.d.). Cheméo. [Link]

  • The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. (n.d.). Royal Society of Chemistry. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2025, August 10). ResearchGate. [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). SlideShare. [Link]

  • Pictet–Spengler Tetrahydroisoquinoline Synthese. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Tetrahydroquinolines: The Case of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey from a promising small molecule to a validated chemical probe or drug candidate is contingent on one critical, foundational principle: confirming that the molecule engages its intended biological target within a relevant physiological context.[1] Without this confirmation, interpreting phenotypic data becomes speculative, and the risk of pursuing misleading leads escalates dramatically. This guide provides a comprehensive, multi-tiered strategy for rigorously confirming the target engagement of novel compounds, using the hypothetical molecule 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine as a practical case study.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[2] Derivatives of the related tetrahydroisoquinoline core have shown a broad spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects, often through interactions with enzymes or receptors.[3][4][5] Given this chemical precedent, a newly synthesized analogue like this compound warrants a systematic and unbiased investigation of its molecular targets.

This guide eschews a rigid, one-size-fits-all protocol. Instead, it presents a logical, self-validating workflow that progresses from broad, unbiased target identification in a complex proteome to specific, quantitative validation in live cells and finally to functional consequence. We will detail the causality behind each experimental choice, compare the strengths and limitations of orthogonal methodologies, and provide the detailed protocols necessary for execution.

The Strategic Workflow: A Multi-Tiered Approach

Confirming target engagement is not a single experiment but a weight-of-evidence approach. Our strategy is built on a four-tiered pyramid of validation. We begin with a wide net to capture all potential interactors and progressively refine our focus to confirm the most functionally relevant target with high confidence.

G cluster_0 Target Engagement Confirmation Workflow tier1 Tier 1: Unbiased Target Discovery (Chemical Proteomics) tier2 Tier 2: In-Cell Target Verification (Cellular Thermal Shift Assay) tier1->tier2 Identifies primary candidates & off-targets tier3 Tier 3: Quantitative Biophysical Analysis (SPR / ITC) tier2->tier3 Confirms engagement in live cells tier4 Tier 4: Functional Target Validation (Cell-Based Functional Assay) tier3->tier4 Quantifies binding affinity & kinetics end Validated Target tier4->end start Novel Compound start->tier1

Caption: A multi-tiered workflow for target engagement confirmation.

Tier 1: Unbiased Target Identification with Chemical Proteomics

The Causality: Before we can validate a target, we must first identify it. For a novel compound with an unknown mechanism of action, an unbiased approach is paramount. Chemical proteomics allows us to survey a vast portion of the proteome for potential binding partners in a single experiment.[6] This method is exceptionally powerful for identifying not only the intended "on-target" but also unintended "off-targets," which is critical for de-risking a compound early in development.[6]

Method of Choice: Kinobeads Affinity-Purification Mass Spectrometry (AP-MS)

Many small molecule drugs target the highly conserved ATP-binding site of kinases.[7] The Kinobeads technology leverages this by using a cocktail of immobilized, broad-spectrum kinase inhibitors to enrich a large portion of the expressed kinome from a cell lysate.[7][8][9] By incubating the lysate with our test compound prior to adding the beads, we can perform a competition-binding experiment. Proteins that are bound by our compound in solution will be unable to bind to the beads and will be depleted in the final pulldown.

Experimental Protocol: Competitive Kinobeads AP-MS
  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., K562, a human leukemia line known for expressing a wide array of kinases) to ~80% confluency.

    • Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Compound Incubation:

    • Aliquot 1 mg of protein lysate for each condition.

    • Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control.

    • Add the compound or DMSO to the lysates and incubate for 45 minutes at 4°C with gentle rotation.

  • Kinobeads Pulldown:

    • Add a pre-washed slurry of Kinobeads to each lysate.

    • Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Mass Spectrometry and Data Analysis:

    • Run the eluted proteins on a short SDS-PAGE gel, excise the entire protein lane, and perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify the relative abundance of each identified kinase across the different compound concentrations. Plot the remaining bead-bound fraction against the compound concentration to generate dose-response curves and determine the apparent dissociation constant (Kd) for each interacting kinase.[7]

Hypothetical Data & Comparison
Protein TargetThis compound (Apparent Kd, µM)Known Selective Inhibitor (e.g., Dasatinib) (Apparent Kd, µM)
MAPK14 (p38α) 0.25 > 50
ABL1> 1000.001
SRC15.20.002
LCK25.80.001

Interpretation: The hypothetical data strongly suggests that our compound selectively binds to MAPK14 (p38 alpha) with a nanomolar apparent affinity. It shows significantly weaker binding to other kinases like SRC and LCK, and no meaningful interaction with ABL1, unlike the multi-kinase inhibitor Dasatinib.[7] This provides a primary, testable hypothesis.

Tier 2: In-Cell Target Verification with the Cellular Thermal Shift Assay (CETSA)

The Causality: Data from a lysate is a powerful starting point, but it doesn't guarantee target engagement in a living cell. Factors like cell membrane permeability, efflux pumps, and intracellular metabolism can prevent a compound from reaching its target. CETSA is the gold-standard method for directly confirming that a compound binds to its target inside intact cells.[10][11][12] The principle is elegant: when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][13]

G cluster_0 No Drug (Vehicle) cluster_1 With Drug a Target Protein (Folded) b Heat Applied a->b c Target Protein (Denatured & Aggregated) b->c h Complex Remains Soluble at Higher Temperature d Target Protein (Folded) e Drug Binds & Stabilizes d->e f Drug-Bound Complex e->f g Heat Applied f->g g->h

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for MAPK14
  • Cell Treatment:

    • Plate cells (e.g., HeLa or HEK293) and grow to ~80% confluency.

    • Treat the cells with a high concentration of the compound (e.g., 20 µM) or DMSO vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge (Melt Curve):

    • Harvest the treated cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Separation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble MAPK14 at each temperature point using Western blotting with a specific anti-MAPK14 antibody.

  • Isothermal Dose-Response (ITDR):

    • To determine cellular potency (EC50), treat cells with a range of compound concentrations.

    • Heat all samples to a single, optimized temperature (e.g., 54°C, where a significant stabilization shift was observed in the melt curve).

    • Perform steps 3 and 4 to quantify the amount of stabilized MAPK14 at each drug concentration.

Hypothetical Data & Comparison

CETSA Melt Curve Data:

Temperature (°C)% Soluble MAPK14 (Vehicle)% Soluble MAPK14 (20 µM Compound)
48100100
517598
54 50 (Tagg) 90
57 2578
60 1050 (Tagg)

Isothermal Dose-Response (ITDR) Data at 54°C:

Compound Conc. (µM)% Soluble MAPK14 (Normalized)
00
0.115
0.545
0.65 50 (EC50)
2.085
10.0100

Interpretation: The melt curve shows a clear thermal shift (ΔTagg) of +6°C for MAPK14 in the presence of the compound, confirming direct binding and stabilization in intact cells. The ITDR experiment further refines this by establishing a cellular target engagement EC50 of 0.65 µM. This is a crucial piece of evidence linking the biochemical affinity from Tier 1 to a cellular context.[14]

Tier 3: Quantitative Biophysical Characterization

The Causality: While CETSA confirms engagement in cells, it provides a semi-quantitative measure of potency (EC50). To build a robust structure-activity relationship (SAR) and truly understand the binding event, we need precise, quantitative biophysical data.[15] Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) use purified protein to measure the thermodynamics and kinetics of the interaction directly.[16][17]

Method of Choice: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures binding events in real-time.[15] It provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic rate constants for association (kon) and dissociation (koff). This kinetic information is invaluable for lead optimization, as compounds with slower off-rates often exhibit longer-lasting pharmacological effects.

Experimental Overview: SPR Analysis
  • Protein Immobilization: Recombinant, purified MAPK14 is covalently immobilized onto the surface of an SPR sensor chip.

  • Compound Injection: A series of precise concentrations of this compound are flowed over the chip surface.

  • Real-Time Measurement: The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response signal.

  • Kinetic Analysis: The association phase (compound flowing over) and dissociation phase (buffer flowing over) of the sensorgram are fit to a binding model to calculate kon, koff, and KD (where KD = koff / kon).

Comparative Data: SPR vs. ITC
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Affinity (KD), Kinetics (kon, koff)Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Principle Change in refractive index upon bindingMeasures heat released or absorbed during binding
Hypothetical KD 0.21 µM0.24 µM
Key Advantage Provides kinetic rate informationProvides full thermodynamic profile of binding
Considerations Requires protein immobilizationHigher protein consumption; requires a measurable heat change

Interpretation: The SPR data provide a precise KD of 0.21 µM, which correlates well with the apparent Kd from the Kinobeads experiment. Furthermore, it reveals the kinetics of the interaction. ITC could be used as an orthogonal method to confirm the KD and provide thermodynamic insights into the binding mechanism (e.g., whether it is enthalpy- or entropy-driven).[18]

Tier 4: Functional Target Validation

The Causality: The ultimate proof of meaningful target engagement is demonstrating that binding to the target modulates its function and affects downstream cellular signaling.[19][20] For a kinase like MAPK14, engagement should lead to an inhibition of its catalytic activity, which can be measured by a reduction in the phosphorylation of its known substrates.

Method of Choice: Phospho-Substrate Western Blot

MAPK14 is a stress-activated protein kinase that, upon activation by stimuli like anisomycin, phosphorylates downstream targets such as MAPKAPK2 (MK2). A functional assay can therefore be designed to measure the ability of our compound to block this phosphorylation event in cells.

G Anisomycin Anisomycin (Stress Stimulus) MAPKK Upstream Kinases (MKK3/6) Anisomycin->MAPKK MAPK14 MAPK14 (p38α) MAPKK->MAPK14 MK2 MK2 MAPK14->MK2 Compound 1-Isobutyryl-1,2,3,4- tetrahydroquinolin-6-amine Compound->MAPK14 Inhibition pMK2 Phospho-MK2 (Functional Readout) MK2->pMK2

Caption: Signaling pathway for functional validation of MAPK14 inhibition.

Experimental Protocol: Anisomycin-Stimulated p-MK2 Assay
  • Cell Treatment:

    • Plate cells (e.g., THP-1 monocytes) and serum-starve overnight.

    • Pre-incubate the cells with serial dilutions of the compound (or DMSO) for 1 hour.

    • Stimulate the cells with a potent MAPK14 activator, anisomycin (10 µg/mL), for 20 minutes.

  • Lysis and Protein Quantification:

    • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated MK2 (p-MK2).

    • Strip and re-probe the membrane with an antibody for total MK2 as a loading control.

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MK2 signal to the total MK2 signal for each sample.

    • Plot the normalized p-MK2 signal against the compound concentration to determine the functional IC50.

Hypothetical Functional Data
Compound Conc. (µM)Normalized p-MK2 Signal (% of Stimulated Control)
0 (Unstimulated)5
0 (Stimulated)100
0.188
0.555
0.75 50 (IC50)
2.015
10.08

Interpretation: The compound demonstrates a dose-dependent inhibition of MAPK14 activity, with a functional IC50 of 0.75 µM. This value is in excellent agreement with the cellular engagement EC50 (0.65 µM) from the CETSA experiment, providing a strong, self-validating link between direct target binding and a functional cellular outcome.

Conclusion: A Synthesis of Evidence

Confirming the target engagement of a novel molecule like this compound requires a rigorous, orthogonal approach. No single experiment is sufficient. By systematically progressing through the four tiers—from unbiased proteomics to cellular verification, biophysical quantification, and functional validation—we have built a powerful and trustworthy case for MAPK14 as the primary target.

Comparative Summary of Methodologies

MethodBiological ContextPrimary OutputKey StrengthKey Limitation
Kinobeads AP-MS Cell LysateTarget ID, Apparent KdUnbiased; identifies on- and off-targetsLacks cellular context; limited to capturable proteome
CETSA Intact CellsTarget Verification, EC50Confirms engagement in a physiological settingLower throughput; indirect measure of binding
SPR Purified ProteinKD, kon, koffProvides precise affinity and kinetic dataLacks biological context; requires purified protein
Functional Assay Intact CellsIC50, EfficacyLinks binding to a biological consequenceTarget-dependent; requires pathway knowledge

This guide provides a robust framework for any researcher seeking to move beyond phenotypic screening and truly understand the molecular mechanism of their compound. This investment in rigorous, early-stage target validation is not merely an academic exercise; it is the foundation upon which successful and safe therapeutics are built.

References

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • PubMed. (n.d.). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. National Center for Biotechnology Information. [Link]

  • Reinhard, F. J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Development and Screening. National Center for Biotechnology Information. [Link]

  • Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. SciSpace. [Link]

  • Holdgate, G., et al. (2019). Biophysical methods in early drug discovery. ADMET & DMPK. [Link]

  • Klaeger, S., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. eLife. [Link]

  • Zuber, J., et al. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology. [Link]

  • St. John-Campbell, S., & Bhalay, G. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Human Cell Design. (n.d.). Target Validation Assay. Human Cell Design. [Link]

  • Bunnage, M. E., et al. (2015). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Vassilev, P., et al. (2014). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]

  • Precision Antibody. (2025). Role of Functional Assays in Antibody-Based Drug Development. Precision Antibody. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Li, J., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF. [Link]

  • Indivumed. (n.d.). Target Validation. Indivumed. [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Technical University of Munich. [Link]

  • Asquith, C. R. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Synthesis. [Link]

  • Selvita. (n.d.). Target Engagement. Selvita. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Semantic Scholar. (n.d.). Biophysical methods in early drug discovery. [Link]

  • Apollo. (n.d.). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]

  • Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. [Link]

Sources

A Senior Application Scientist's Guide to the Independent Validation of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. When working with novel or sparsely documented compounds, such as 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine, reliance on supplier-provided data is insufficient. An independent, rigorous validation process is not just best practice; it is a prerequisite for reproducible and reliable research. The scarcity of published literature on this specific molecule necessitates a foundational approach to confirm its identity, purity, and basic characteristics.

This guide provides a comprehensive framework for the independent validation of a purported sample of this compound. We will move beyond simple data sheets to establish a self-validating workflow, explaining the causal logic behind each experimental choice. Our objective is to equip you with the protocols and intellectual framework to verify the molecular structure and purity of your sample, ensuring a solid foundation for subsequent research endeavors.

Part 1: The Rationale for Validation and a Plausible Synthetic Pathway

Given the absence of a registered CAS number and peer-reviewed characterization data for this compound, we must first establish a theoretical baseline. A logical synthetic approach involves the N-acylation of a known precursor, 6-amino-1,2,3,4-tetrahydroquinoline. This reaction, an amide bond formation, is fundamental in organic chemistry and provides a clear basis for predicting the structural changes we aim to verify.

The proposed reaction is the treatment of 6-amino-1,2,3,4-tetrahydroquinoline with isobutyryl chloride in the presence of a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct. Understanding this synthesis is crucial because our analytical goal is to confirm the successful addition of the isobutyryl group to the nitrogen at position 1.

cluster_synthesis Proposed Synthetic Workflow precursor 6-Amino-1,2,3,4- tetrahydroquinoline product 1-Isobutyryl-1,2,3,4- tetrahydroquinolin-6-amine precursor->product N-Acylation reagent Isobutyryl Chloride + Triethylamine reagent->product

Caption: Proposed synthesis of the target compound.

Part 2: Structural Elucidation and Purity Assessment Workflow

A multi-technique approach is essential for unambiguous structure confirmation and purity analysis. Each technique provides a unique piece of the puzzle, and together they form a robust validation system.

cluster_validation Analytical Validation Workflow Sample Received Sample: 'this compound' MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Sample->MS NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) Sample->NMR IR Infrared (IR) Spectroscopy - Functional Group ID Sample->IR HPLC HPLC-UV - Purity (% Area) - Retention Time Sample->HPLC Conclusion Structure Confirmed & Purity Assessed MS->Conclusion NMR->Conclusion IR->Conclusion HPLC->Conclusion

Caption: A multi-technique workflow for validation.

Mass Spectrometry (MS): The First Checkpoint

Causality: Mass spectrometry provides the most direct evidence of a compound's molecular weight. For our target compound (C₁₃H₁₈N₂O), the expected monoisotopic mass is approximately 218.14 g/mol . This initial check quickly determines if the sample's primary component has the correct mass to be our compound of interest.

Expected Data vs. Potential Alternatives:

CompoundFormulaExpected Monoisotopic Mass (M+H)⁺Key Diagnostic Feature
Target Compound C₁₃H₁₈N₂O~219.149Correct mass for the acylated product.
6-Amino-1,2,3,4-tetrahydroquinoline (Precursor)C₉H₁₂N₂~149.108Mass of the unreacted starting material.
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine (Isomer/Alternative)[1]C₁₃H₂₀N₂~205.170Incorrect mass; indicates a different structure.

Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen to protonate the basic nitrogen atoms, forming a detectable cation [M+H]⁺.

    • Mass Analyzer: Set to scan a range that includes the expected mass (e.g., m/z 100-500).

  • Analysis: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Interpretation: Look for a prominent peak at m/z ≈ 219.15. The absence of a significant peak at m/z ≈ 149.11 would suggest the precursor has been consumed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: While MS confirms the mass, NMR spectroscopy elucidates the precise arrangement of atoms. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon framework. This is the definitive technique for confirming the isobutyryl group's attachment to the nitrogen at position 1.

Predicted ¹H NMR Spectral Features:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Isobutyryl -CH(CH₃)₂~2.8 - 3.2Multiplet (septet)1HDeshielded by the adjacent carbonyl group.
Isobutyryl -CH(CH₃ )₂~1.1 - 1.3Doublet6HCharacteristic isopropyl methyl groups.
Aromatic protons~6.5 - 7.5Various3HProtons on the benzene ring.
Tetrahydroquinoline -CH₂-~1.9 - 3.8Multiplets6HProtons of the saturated heterocyclic ring.
Amine -NH₂~3.5 - 4.5Broad singlet2HProtons on the C6-amine group.

Key Diagnostic Signal: The most critical signals to confirm are those of the isobutyryl group: a septet integrating to 1H and a doublet integrating to 6H. Their presence, coupled with the disappearance of the N-H proton signal from the precursor's tetrahydroquinoline ring, provides strong evidence of successful N-acylation.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on the amine group.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • Look for a peak in the carbonyl region (~170-180 ppm), which is indicative of the amide C=O group.

  • Data Analysis:

    • Integrate the ¹H NMR peaks to determine proton ratios.

    • Analyze chemical shifts and splitting patterns to assign protons to their respective positions in the molecule.

    • Compare the observed spectra with the predicted data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies. For our validation, the key is to observe the appearance of a strong amide carbonyl (C=O) stretch, which is absent in the precursor.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceRationale
Amide C=O Stretch~1650 - 1680Strong, sharpDefinitive evidence of the newly formed amide bond.
Aromatic C-H Stretch>3000MediumCharacteristic of the benzene ring.
Aliphatic C-H Stretch<3000Medium-StrongFrom the isobutyryl and tetrahydroquinoline alkyl portions.
Amine N-H Stretch~3300 - 3500Medium, broad (doublet)Primary amine on the aromatic ring.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Interpretation: Identify the key absorption bands and compare them to the expected values. The presence of a strong peak around 1660 cm⁻¹ is a critical confirmation point.

High-Performance Liquid Chromatography (HPLC): The Purity Verdict

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. By using a UV detector, we can quantify the relative amounts of each component, providing a precise measure of the sample's purity.

Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile. Dilute further to ~0.1 mg/mL with the mobile phase.

  • HPLC System Configuration:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for small organic molecules.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure protonation and good peak shape). For example, a linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the aromatic system absorbs (e.g., 254 nm).

  • Analysis: Inject 5-10 µL of the sample solution and record the chromatogram.

  • Data Interpretation:

    • The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks.

    • A high-purity sample (>95%) should show one major peak with minimal secondary peaks.

    • The retention time of the main peak can be used as a quality control parameter for future batches.

Part 3: Summary of Validation and Conclusion

A sample can be confidently identified as this compound only when all analytical data points are in agreement. The successful validation rests on observing:

  • Correct Mass: An [M+H]⁺ ion at m/z ≈ 219.15 in the mass spectrum.

  • Correct Structure: NMR signals consistent with the isobutyryl group and the substituted tetrahydroquinoline core.

  • Correct Functional Groups: A strong amide C=O stretch around 1660 cm⁻¹ in the IR spectrum.

  • High Purity: A single major peak (>95%) in the HPLC chromatogram.

This systematic and multi-faceted approach ensures the integrity of your research material, providing a trustworthy foundation for any subsequent biological or chemical studies. By performing these validation steps, you transition from accepting a label to confirming a chemical identity with scientific rigor.

References

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Rodriguez Núñez, Y.A., et al. (2019). Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. Heliyon, 5(8), e02174. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.
  • Thoreauchem. (n.d.). This compound. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Cautious Approach

Given its structure as a substituted tetrahydroquinoline, we must infer its potential hazards from related compounds. Quinoline and its derivatives are known for their potential toxicity and environmental hazards. For instance, some quinoline compounds are classified as toxic if swallowed and may cause cancer[2]. Furthermore, they can be harmful to aquatic life with long-lasting effects[2]. The amine functional group also necessitates careful handling, as many organic amines are corrosive or toxic[3]. Therefore, the core principle guiding the disposal of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine is to treat it as a hazardous chemical waste .

Potential Hazard Class Rationale Based on Structural Analogs Primary Safety Concern
Toxicity Quinoline derivatives can be toxic if ingested[2]. The toxicological properties of many novel compounds are not fully investigated[3].Accidental ingestion, inhalation, or skin contact.
Carcinogenicity Some quinoline compounds are suspected of causing cancer[2].Long-term exposure risk for laboratory personnel.
Environmental Hazard Harmful to aquatic life with long-lasting effects[2]. Discharge into the environment must be avoided[4][5].Contamination of water systems and harm to ecosystems.
Irritant/Corrosive Amine compounds can be irritants or corrosive to skin and eyes[3][6].Chemical burns and respiratory irritation.
Immediate Safety and Handling Prerequisites

Before commencing any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure through all possible routes—inhalation, dermal contact, and ingestion.

  • Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are essential.

  • Body Protection : A laboratory coat must be worn. For handling larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling of the compound and its waste must occur within a certified chemical fume hood to minimize inhalation risks[1].

Ensure that a fully stocked spill kit, an eyewash station, and a safety shower are readily accessible. All laboratory personnel handling this waste must receive training on hazardous waste procedures as mandated by OSHA (29 CFR 1910.1450)[7][8].

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of this compound. Each step is designed to logically flow into the next, ensuring containment and compliance.

Step 1: Waste Segregation—The Foundation of Safety

The first and most critical step is the proper segregation of waste. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[1][9]. The rationale is to prevent dangerous reactions, such as the generation of toxic gases or excessive heat, that can occur when incompatible chemicals are mixed.

  • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected separately from liquid waste.

  • Liquid Waste : Unused solutions, reaction mixtures, and solvent rinses containing the compound constitute liquid waste.

  • Sharps Waste : Any contaminated needles or sharp implements must be placed in a designated sharps container.

Step 2: Waste Containerization—Containment and Identification

Proper containerization is crucial for the safe storage and transport of hazardous waste.

  • Container Selection : Use only approved hazardous waste containers that are chemically compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are appropriate[1].

  • Container Labeling : The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

    • The name of the principal investigator and laboratory location

  • Container Management : Keep the container securely closed when not in use[9]. Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Waste Accumulation and Storage—Controlled Environment

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel.

  • Location : The storage area should be in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight[9].

  • Incompatibles : Ensure the container is not stored near incompatible materials, such as strong oxidizing agents or acids, to prevent accidental reactions[9][10].

  • Secondary Containment : Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 4: Final Disposal—Professional Handling

The final step is the transfer of the waste to a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and transportation of the waste.

  • Scheduling Pickup : Contact your EHS department to schedule a waste pickup. Provide them with an accurate inventory of the waste you are disposing of.

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation is a legal requirement under EPA regulations and tracks the waste from your laboratory to its final disposal site[11].

  • Never dispose of this chemical down the drain or in the regular trash [5][9][12]. This is to prevent environmental contamination and potential damage to the public sewer system.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Solid Waste (Gloves, Paper Towels) D Place in Labeled HDPE/Glass Container A->D B Liquid Waste (Solutions, Rinses) B->D C Sharps Waste (Needles) E Place in Sharps Container C->E F Store in Designated Satellite Accumulation Area D->F E->F G Arrange Pickup with EHS Department F->G H Transfer to Licensed Hazardous Waste Facility G->H

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, researchers and institutions can ensure they are meeting their regulatory obligations and, more importantly, fostering a culture of safety and environmental stewardship in the laboratory.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety D
  • Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline - ChemicalBook. (2022). ChemicalBook.
  • Hazardous Substance Fact Sheet - Isobutyl Isobutyrate. (2017). New Jersey Department of Health.
  • Hazardous Waste | US EPA. (n.d.). U.S. Environmental Protection Agency.[Link]

  • Amine Disposal For Businesses - Collect and Recycle. (n.d.). Collect and Recycle.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019). Chemos GmbH&Co.KG.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). U.S. Environmental Protection Agency.[Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.). U.S. Environmental Protection Agency.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022). Clean Management.
  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). American Chemical Society.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.). Benchchem.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 2
1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.